molecular formula C9H19N3 B8770976 Piperazine, 1-(2-piperidinyl)-(9CI) CAS No. 343868-64-4

Piperazine, 1-(2-piperidinyl)-(9CI)

Katalognummer: B8770976
CAS-Nummer: 343868-64-4
Molekulargewicht: 169.27 g/mol
InChI-Schlüssel: JDEPFXMUEWMBRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazine, 1-(2-piperidinyl)-(9CI) is a piperazine derivative of significant interest in biochemical and pharmacological research. Its primary characterized research value lies in its function as a potent activator of the human carbonic anhydrase II (hCA II) isozyme, with a reported activation constant (K A ) of 16.2 µM . Carbonic anhydrase activators (CAAs) like this compound facilitate the rate-determining step of the catalytic cycle by participating in proton transfer processes between the enzyme's active site and the surrounding environment, thereby enhancing the enzyme's catalytic efficiency . This mechanism is crucial for studying the fundamental role of CAs in physiological processes such as CO 2 homeostasis, electrolyte secretion, and potentially even cognition and neuropathic pain . Beyond its specific interaction with carbonic anhydrases, the compound features a piperazine core, a privileged scaffold in medicinal chemistry known for conferring favorable physicochemical properties and bioavailability to molecules . Piperazine-based structures are found in a wide range of therapeutic agents, including antidepressants, antivirals, and anticancer drugs, making this compound a valuable building block for the synthesis and development of novel bioactive molecules . Researchers can utilize this high-purity material to explore its applications in enzymology, as a synthetic intermediate, or as a starting point for structure-activity relationship (SAR) studies in drug discovery. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

343868-64-4

Molekularformel

C9H19N3

Molekulargewicht

169.27 g/mol

IUPAC-Name

1-piperidin-2-ylpiperazine

InChI

InChI=1S/C9H19N3/c1-2-4-11-9(3-1)12-7-5-10-6-8-12/h9-11H,1-8H2

InChI-Schlüssel

JDEPFXMUEWMBRH-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)N2CCNCC2

Herkunft des Produkts

United States

Foundational & Exploratory

Spectroscopic Analysis and Structural Elucidation of Piperazine, 1-(2-piperidinyl)-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: Piperazine, 1-(2-piperidinyl)-(9CI) | CAS Registry Number: 343868-64-4 Molecular Formula: C₉H₁₉N₃ | Molecular Weight: 169.27 g/mol

Executive Summary

Piperazine and piperidine derivatives are foundational scaffolds in neuropharmacology, frequently acting as potent antagonists for dopamine and serotonin receptors[1], as well as selective adenosine receptor inverse agonists[2]. The compound 1-(2-piperidinyl)piperazine presents a unique analytical challenge due to its aminal-like C2 linkage (a single carbon bonded to two basic nitrogens) and extreme conformational flexibility.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic protocols. Here, we dissect the mechanistic causality behind the spectroscopic behavior of saturated nitrogen-rich heterocycles[3], providing a self-validating framework for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C and ¹H NMR chemical shifts of piperidine and piperazine rings are highly sensitive to their conformational states (chair-to-chair interconversion) and the rate of nitrogen inversion[4]. The critical feature of 1-(2-piperidinyl)piperazine is the highly deshielded C2' methine proton, which sits in an electron-withdrawing geminal diamine environment.

Mechanistic Causality in NMR Acquisition
  • Solvent Acid-Sensitivity: The aminal C-N bond is highly susceptible to acid-catalyzed hydrolysis. Standard CDCl₃ undergoes photolytic degradation to produce trace DCl. If untreated CDCl₃ is used, the basic nitrogens will protonate, shifting the spectra unpredictably and potentially degrading the molecule.

  • Conformational Broadening: At 298K, the intermediate exchange rate of the piperazine/piperidine ring flipping causes severe peak broadening. Variable Temperature (VT) NMR is required to accelerate this exchange and achieve sharp, time-averaged signals.

Self-Validating NMR Protocol
  • Solvent Neutralization (Validation Step): Pass 1.0 mL of CDCl₃ through a 2 cm plug of activated basic alumina (Brockmann Grade I). Verify solvent neutrality using pH paper prior to sample introduction to prevent aminal degradation.

  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of the neutralized CDCl₃. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Initial Acquisition (298K): Perform automated tuning and matching (ATM) for ¹H and ¹³C nuclei. Acquire a standard 1D ¹H spectrum.

  • VT-NMR Optimization: If the aliphatic methylene protons (2.00–3.00 ppm) exhibit line broadening >5 Hz, incrementally increase the probe temperature to 330K–340K until coalescence is surpassed and sharp peaks are obtained.

  • 2D Elucidation: Run gradient-selected HSQC and HMBC to unequivocally assign the C2' aminal carbon (~72 ppm) and distinguish the overlapping piperazine/piperidine methylenes.

NMR_Protocol S1 Solvent Prep (Basic Alumina) S2 1D NMR (298K) 1H & 13C S1->S2 Neutralize S3 Peak Shape Analysis S2->S3 Acquire S4 VT-NMR (340K) Resolve Broadening S3->S4 Broad Peaks (N-Inversion) S5 2D Elucidation HSQC, HMBC, COSY S3->S5 Sharp Peaks S4->S5 Time-Averaged

Fig 1: Self-validating NMR workflow for nitrogen-rich saturated heterocycles.

Table 1: Diagnostic NMR Chemical Shifts (Time-Averaged, CDCl₃)
NucleusPositionShift (ppm)MultiplicityIntegrationStructural Assignment
¹H C2' (Piperidine)3.20 - 3.50dd1HAminal methine (N-CH-N)
¹H C2, C6 (Piperazine)2.40 - 2.60m4HMethylene adjacent to N1
¹H N-H (Both rings)1.80 - 2.20br s2HExchangeable secondary amines
¹³C C2' (Piperidine)70.0 - 75.0--Deshielded aminal carbon
¹³C C2, C6 (Piperazine)50.0 - 55.0--Aliphatic C-N carbons
¹³C C4', C5' (Piperidine)22.0 - 26.0--Aliphatic backbone

Mass Spectrometry (LC-MS/MS) Profiling

Given the presence of three basic amine centers, 1-(2-piperidinyl)piperazine possesses an exceptionally high proton affinity. Electrospray Ionization in positive mode (ESI+) is the definitive choice for this molecule.

Mechanistic Causality in Fragmentation

Collision-Induced Dissociation (CID) targets the weakest bonds in a molecule. The aminal C-N bond connecting the two rings is significantly weaker than the backbone C-C bonds. Consequently, α-cleavage at this junction dominates the MS/MS spectrum, yielding highly diagnostic piperidinium and piperazinium cations.

Self-Validating LC-MS/MS Protocol
  • System Calibration (Validation Step): Prior to analysis, infuse a standard polytyrosine tuning mix to verify mass accuracy (<5 ppm error) and calibrate the electron multiplier gain.

  • Mobile Phase Preparation: Use Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the basic nitrogens to maximize ESI+ efficiency, while avoiding strong acids (like TFA) that could degrade the aminal bond in aqueous solution.

  • Source Optimization: Set capillary voltage to +3.5 kV and desolvation temperature to 350°C to facilitate rapid droplet evaporation for this highly polar analyte.

  • CID Fragmentation: Isolate the [M+H]⁺ precursor ion at m/z 170.2 in Q1. Apply a collision energy (CE) ramp from 15 to 35 eV using Argon in Q2. Scan Q3 from m/z 50 to 200.

MS_Pathway M Precursor Ion [M+H]+ m/z 170.2 F1 Piperidinium Ion m/z 84.1 M->F1 α-Cleavage (Aminal Bond) F2 Piperazinium Ion m/z 85.1 M->F2 α-Cleavage (Aminal Bond) F3 Deaminated Ion [M+H-NH3]+ m/z 153.1 M->F3 Neutral Loss (-17 Da)

Fig 2: ESI-MS/MS CID fragmentation pathway of 1-(2-piperidinyl)piperazine.

Table 2: Diagnostic MS/MS Product Ions
m/z (Observed)Ion TypeRelative AbundanceStructural Assignment
170.2 [M+H]⁺100% (Low CE)Protonated intact molecule
153.1 [M+H-NH₃]⁺15%Loss of ammonia from the piperidine ring
85.1 [Fragment]⁺80% (High CE)Piperazinium cation (C₄H₉N₂⁺)
84.1 [Fragment]⁺95% (High CE)Piperidinium cation (C₅H₁₀N⁺)

Infrared (ATR-FTIR) Vibrational Analysis

Infrared spectroscopy provides rapid orthogonal confirmation of the secondary amine functional groups and the saturated sp³ carbon backbone.

Mechanistic Causality in ATR Sampling

Free-base polyamines are highly alkaline and can chemically etch standard Zinc Selenide (ZnSe) ATR crystals over repeated exposures. Therefore, a monolithic Diamond ATR crystal must be utilized. Diamond is chemically inert, ensuring the optical integrity of the system remains uncompromised.

Self-Validating ATR-FTIR Protocol
  • Instrument Validation: Perform a polystyrene film transmission test prior to analysis to verify wavenumber accuracy (specifically validating the 1601 cm⁻¹ band).

  • Background Collection: Clean the diamond crystal with LC-MS grade isopropanol. Collect a background spectrum (16 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric H₂O and CO₂.

  • Sample Application: Apply 2-3 mg of the neat compound directly onto the crystal. Apply uniform pressure using the ATR anvil. Causality: Intimate optical contact between the sample and the crystal is strictly required to prevent baseline sloping and ensure accurate relative peak intensities.

  • Data Processing: Acquire 32 scans from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm to compensate for the wavelength-dependent depth of penetration of the evanescent wave.

Table 3: Characteristic IR Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
3250 - 3350 MediumBroad, BifurcatedN-H stretch (overlapping piperidine/piperazine secondary amines)
2850 - 2950 StrongSharpC-H stretch (aliphatic sp³ backbone)
1440 - 1450 MediumSharpCH₂ bending (scissoring deformation)
1100 - 1150 StrongSharpC-N stretch (aliphatic amines)

Sources

Structural Elucidation of 1-(2-Piperidinyl)piperazine Analogs: A Comprehensive Guide to X-Ray Crystallography Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Contextualizing the Scaffold in Modern Drug Discovery

The 1-(2-piperidinyl)piperazine scaffold—and its broader family of piperazinylpiperidines—represents a privileged structural motif in medicinal chemistry. Characterized by two coupled, highly flexible nitrogen-containing heterocycles, this moiety is frequently deployed to enhance aqueous solubility, modulate pharmacokinetic (PK) profiles, and direct solvent-exposed interactions in kinase inhibitors. For instance, the incorporation of a hydrophilic piperazinylpiperidine moiety has been critical in the discovery of highly selective, orally bioavailable JAK3 inhibitors for leukemia treatment, where the scaffold orients toward the solvent-accessible area of the kinase domain [1].

However, the intrinsic flexibility of the C–N bond connecting the piperidine and piperazine rings, combined with the potential for both rings to undergo independent chair-boat inversions and nitrogen pyramidal inversions, presents a profound challenge for structural elucidation. As a Senior Application Scientist, I frequently encounter projects where determining the absolute configuration and the favored solid-state conformation of these analogs is the bottleneck. X-ray crystallography remains the gold standard for this task, but it requires highly optimized, causality-driven workflows to overcome the thermodynamic hurdles of crystallization.

The Causality of Conformational Flexibility and Crystallization Barriers

The Thermodynamic Challenge

The free base form of 1-(2-piperidinyl)piperazine analogs is notoriously difficult to crystallize. The causality here is rooted in entropy. In solution, the molecule exists in a dynamic equilibrium of multiple conformers (e.g., equatorial-equatorial chair-chair, axial-equatorial chair-boat). Furthermore, the presence of two basic secondary/tertiary amines renders the free base highly hygroscopic. When exposed to ambient humidity, the free base rapidly absorbs water, leading to "oiling out" (liquid-liquid phase separation) rather than the nucleation of a highly ordered crystal lattice.

The Solution: Salt Screening and Hydrogen-Bond Networks

To force the molecule into a single, low-energy conformation suitable for diffraction, we must artificially increase the lattice energy. This is achieved through protonation. Converting the free base into a di-salt (e.g., using oxalic acid, hydrochloric acid, or 4-nitrobenzoic acid) locks the nitrogen lone pairs, preventing inversion. More importantly, the counterions act as structural bridges. For example, in piperazinium bis(4-nitrobenzoate) dihydrate and piperazinium oxalate monohydrate, the crystal structures are stabilized by intricate intra- and intermolecular N−H⋯O and O−H⋯O hydrogen-bonding networks, often forming robust R22​(8) motifs that drive the formation of monoclinic or triclinic crystal systems [2].

ConformationalLogic FreeBase Free Base (High Entropy) ChairChair Chair-Chair (Equatorial-Equatorial) FreeBase->ChairChair Dynamic Equilibrium ChairBoat Chair-Boat (Axial-Equatorial) FreeBase->ChairBoat Dynamic Equilibrium Protonation Protonation (Di-Salt Formation) ChairChair->Protonation Acid Addition ChairBoat->Protonation Acid Addition Locked Locked Conformation (Rigid H-Bond Network) Protonation->Locked R2,2(8) Motif Formation

Figure 1: Thermodynamic stabilization of piperazinylpiperidine conformations via salt formation.

Experimental Methodology: Overcoming Crystallization Barriers

To ensure a self-validating system, the following protocol utilizes vapor diffusion coupled with in situ optical validation. This prevents the premature harvesting of amorphous salts, saving valuable diffractometer time.

Protocol: Vapor Diffusion Crystallization and In Situ Validation

Step 1: Di-Salt Formation and Solvent Selection

  • Dissolve 50 mg of the 1-(2-piperidinyl)piperazine analog (free base) in 1.0 mL of anhydrous ethanol (the "good solvent").

  • Add 2.1 equivalents of the selected acid (e.g., 4-nitrobenzoic acid or oxalic acid) dissolved in 0.5 mL of ethanol.

  • Causality Check: The slight excess (0.1 eq) of acid ensures complete di-protonation of the piperazine and piperidine nitrogens, which is critical for establishing a uniform charge state across the bulk material.

Step 2: Hanging Drop Vapor Diffusion Setup

  • Pipette 2 µL of the salt solution onto a siliconized glass coverslip.

  • Add 2 µL of the reservoir solution (e.g., ethyl acetate or hexanes—the "anti-solvent") directly to the drop.

  • Invert the coverslip over a well containing 500 µL of the pure reservoir solution and seal with high-vacuum grease.

  • Causality Check: Vapor diffusion allows for an exceptionally slow approach to the supersaturation curve. Rapid precipitation (e.g., via direct anti-solvent addition) traps the molecules in kinetic, amorphous aggregates. Vapor diffusion ensures thermodynamic control, yielding single crystals.

Step 3: Birefringence Validation (Self-Validating Step)

  • After 3–7 days, inspect the drop under a stereomicroscope equipped with cross-polarizing filters.

  • Rotate the polarizer. If the solid particles extinguish light (flash bright and dark) at 90° intervals, they are highly ordered, anisotropic single crystals suitable for X-ray diffraction. If they remain dark or uniformly dull, they are amorphous salt-glasses and must be discarded.

G A Free Base Synthesis 1-(2-piperidinyl)piperazine B Salt Screening (HCl, Oxalate, Nitrobenzoate) A->B Overcome Hygroscopicity C Crystallization (Vapor Diffusion / Slow Evaporation) B->C Nucleation D X-Ray Diffraction (Cryogenic 100K, Cu/Mo Kα) C->D Harvest Single Crystal E Phasing & Integration (SHELXT / Direct Methods) D->E Diffraction Data F Refinement & Validation (SHELXL, Anisotropic Modeling) E->F Electron Density Map

Figure 2: End-to-end crystallographic workflow for highly basic piperidine-piperazine scaffolds.

X-Ray Diffraction & Phasing Strategies

Cryogenic Data Collection

Once a birefringent crystal is harvested, it is mounted on a goniometer and immediately flash-cooled to 100 K using a liquid nitrogen stream. Why 100 K? Piperazine rings are highly susceptible to dynamic disorder at room temperature. The thermal energy at 298 K is sufficient to allow the ring to oscillate between slightly different puckered states. Cooling to 100 K reduces the atomic thermal displacement parameters (ellipsoids), effectively "freezing" the dynamic disorder into a static state that can be accurately modeled.

Advanced Phasing: MicroED as a Fallback

In cases where vapor diffusion yields only microcrystalline powders (crystals < 1 µm in thickness) rather than suitable single crystals, traditional X-ray diffraction will fail. In these instances, Microcrystal Electron Diffraction (MicroED) is deployed. Recent studies on related piperazine-diazepine scaffolds (such as olanzapine molecular salts) have demonstrated that MicroED, combined with mechanochemistry, can successfully elucidate structures from sub-micron powders, yielding cell parameters and crystal packing data consistent with bulk X-ray methods [3].

Data Processing, Refinement, and Validation

Data integration is typically performed using APEX or CrysAlisPro, followed by structure solution via direct methods (SHELXT). The refinement phase (SHELXL) is where the expertise of the crystallographer is truly tested.

When refining 1-(2-piperidinyl)piperazine analogs, one must carefully inspect the difference Fourier map ( Fo​−Fc​ ) around the piperazine carbon atoms. If residual electron density peaks appear near the refined carbon positions, it indicates static disorder (e.g., the crystal lattice contains a mixture of two different chair conformations). This must be modeled by splitting the carbon atoms into two parts (e.g., Part 1 and Part 2) and refining their occupancies using free variables, ensuring that the sum of the occupancies equals 1.0.

Quantitative Crystallographic Data

To provide a benchmark for structural validation, Table 1 summarizes the typical crystallographic parameters observed for piperazine/piperidine analogs and their salts. Note how salt formation generally drives the system into lower-symmetry space groups (Monoclinic, Triclinic) due to the directional nature of the hydrogen bonds [4].

Table 1: Crystallographic Parameters of Representative Piperazine/Piperidine Analogs

Compound / Salt FormCrystal SystemSpace GroupUnit Cell Volume ( A˚3 )Resolution ( ) R1​ FactorReference Context
Piperazinylpiperidine JAK3 Inhibitor ComplexOrthorhombic P21​21​21​ ~ 2450.51.850.042Co-crystal / Protein Bound
Piperazinium bis(4-nitrobenzoate) dihydrateTriclinic P1ˉ ~ 812.30.820.038Small Molecule Salt
Piperazinium oxalate monohydrateMonoclinic P21​/c ~ 795.10.790.031Small Molecule Salt
Olanzapine (Piperazine-diazepine) di-saltMonoclinic P21​ ~ 1140.80.85 (MicroED)0.055Microcrystalline Powder

Note: R1​ values below 0.05 generally indicate an excellent fit between the calculated model and the observed diffraction data.

References

  • Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Structure, crystal growth and characterization of piperazinium bis(4-nitrobenzoate) dihydrate crystal for nonlinear optics and optical limiting applications. ResearchGate. URL:[Link]

  • Structure elucidation of olanzapine molecular salts by combining mechanochemistry and MicroED. ChemRxiv. URL:[Link]

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design - ACS Publications. URL:[Link]

Solubility and stability studies of 1-(2-piperidinyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-(2-piperidinyl)piperazine

This guide provides a comprehensive technical overview of the methodologies for assessing the solubility and stability of 1-(2-piperidinyl)piperazine, a heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Introduction to 1-(2-piperidinyl)piperazine

1-(2-piperidinyl)piperazine is a molecule featuring both a piperidine and a piperazine ring. These six-membered nitrogen-containing heterocycles are prevalent scaffolds in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties.[1] The piperazine moiety, a 1,4-diazacyclohexane, and the piperidine ring, an azacyclohexane, while structurally similar, confer distinct physicochemical characteristics.

The presence of three nitrogen atoms in 1-(2-piperidinyl)piperazine suggests it will behave as a polybasic compound. The piperidine nitrogen is typically more basic than the piperazine nitrogens. For context, the pKa of piperidine is approximately 11.2, while piperazine has two pKa values around 5.4 and 9.7.[1][2][3] The exact pKa values of 1-(2-piperidinyl)piperazine would require experimental determination but can be estimated to fall within these ranges. This basicity is a critical determinant of the compound's aqueous solubility, which will be highly pH-dependent.

Table 1: Predicted Physicochemical Properties of 1-(2-piperidinyl)piperazine

PropertyPredicted Value/RangeRationale
Molecular Formula C9H19N3Based on chemical structure
Molecular Weight 169.27 g/mol Based on chemical structure
pKa Three values expected: pKa1: ~5-6 pKa2: ~9-10 pKa3: ~11Based on the pKa values of piperazine (pKa1 ≈ 5.4, pKa2 ≈ 9.7) and piperidine (pKa ≈ 11.2).[1][2][3] The exact values will be influenced by the electronic effects of the substituents.
logP ~0.5 - 1.5Estimated based on the predicted logP of structurally similar compounds and the hydrophilic nature of the piperazine and piperidine rings.[1][4]
Aqueous Solubility Expected to be pH-dependent and likely moderate to high in acidic conditions.The presence of multiple ionizable nitrogen atoms suggests that the solubility will increase significantly at pH values where the compound is protonated.

Part 1: Solubility Studies

The determination of a drug candidate's solubility is a cornerstone of pre-formulation studies. It influences bioavailability, manufacturability, and the selection of appropriate dosage forms. For a compound like 1-(2-piperidinyl)piperazine, with its pH-dependent ionization, a comprehensive solubility profile across a range of pH values is essential. Both kinetic and thermodynamic solubility assays are valuable tools in this assessment.

Experimental Workflow for Solubility Determination

G cluster_0 Solubility Assessment Workflow A Compound Preparation (Solid form or DMSO stock) B Kinetic Solubility Assay (High-throughput screening) A->B Early-stage screening C Thermodynamic Solubility Assay (Shake-Flask Method) A->C Lead optimization D pH-Solubility Profiling B->D C->D E Data Analysis & Interpretation D->E

Caption: Workflow for solubility assessment of 1-(2-piperidinyl)piperazine.

Kinetic Solubility Assay

Kinetic solubility provides a rapid assessment of how quickly a compound dissolves and is particularly useful in early drug discovery for high-throughput screening. This method typically involves dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then diluting it into an aqueous buffer.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(2-piperidinyl)piperazine in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Aqueous Buffer Addition: To each well, add a specific volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve the desired final compound concentrations and a final DMSO concentration of typically ≤1%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid form. It is considered the "gold standard" for solubility measurement and is crucial for lead optimization and formulation development.

  • Sample Preparation: Add an excess amount of solid 1-(2-piperidinyl)piperazine to a series of vials containing different aqueous buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibration: Seal the vials and agitate them in a constant temperature shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Carefully collect the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of 1-(2-piperidinyl)piperazine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration in the saturated solution represents the thermodynamic solubility at that specific pH and temperature.

Table 2: Illustrative pH-Solubility Profile Data for 1-(2-piperidinyl)piperazine

pHPredicted Predominant SpeciesExpected Solubility
2.0 Fully protonated (3+)High
4.0 Predominantly protonated (3+/2+)High
6.0 Mixture of protonated species (2+/1+)Moderate to High
7.4 Mixture of protonated and neutral speciesModerate
9.0 Predominantly neutralLow to Moderate
11.0 Mostly neutralLow

Part 2: Stability Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) provides guidelines for these studies.

Experimental Workflow for Stability Testing

G cluster_1 Stability Assessment Workflow (ICH Guidelines) F Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) G Forced Degradation Studies (Stress Testing) F->G I Formal Stability Studies (Long-term & Accelerated) F->I H Identify Degradation Products (LC-MS/MS, NMR) G->H Characterize degradants H->F Update method J Data Evaluation & Shelf-life Determination I->J

Caption: Workflow for stability testing of 1-(2-piperidinyl)piperazine.

Forced Degradation (Stress) Studies

Forced degradation studies are undertaken to identify the likely degradation products of a drug substance, which aids in the development of stability-indicating analytical methods and provides insights into the intrinsic stability of the molecule.

Based on the structure of 1-(2-piperidinyl)piperazine, potential degradation pathways include:

  • Oxidation: The nitrogen atoms in both the piperidine and piperazine rings are susceptible to oxidation, potentially forming N-oxides.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could lead to ring-opening or other degradative reactions.

  • Photodegradation: Exposure to UV or visible light may induce photolytic cleavage of C-N bonds.

  • Sample Preparation: Prepare solutions of 1-(2-piperidinyl)piperazine in appropriate solvents (e.g., water, methanol, or a mixture).

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at elevated temperatures (e.g., 70°C) for several days.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be protected from light.

  • Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to allow for the detection and identification of degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the main component and calculate the mass balance to ensure that all degradation products are detected.

Table 3: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagents/ParametersPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CPotential for ring opening or other acid-catalyzed degradation.
Basic Hydrolysis 0.1 M NaOH, 60°CGenerally stable, but degradation could occur under harsh conditions.
Oxidation 3% H₂O₂, RTN-oxides of the piperidine and/or piperazine nitrogens.
Thermal 70°C (solid & solution)Various thermal decomposition products.
Photolytic ICH Q1B light exposureProducts resulting from C-N bond cleavage.
Formal Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period. These studies are performed under long-term and accelerated storage conditions as defined by ICH guidelines.

  • Batch Selection: Select at least three representative batches of 1-(2-piperidinyl)piperazine.

  • Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analytical Tests: At each time point, perform a suite of tests including:

    • Appearance

    • Assay (potency)

    • Purity (related substances/degradation products)

    • Water content

  • Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties. The results are used to establish a re-test period for the drug substance.

Conclusion

A thorough understanding of the solubility and stability of 1-(2-piperidinyl)piperazine is fundamental to its successful development as a potential therapeutic agent. The protocols and methodologies outlined in this guide provide a robust framework for generating the necessary data to support formulation development, regulatory filings, and ultimately, the delivery of a safe and effective medication. The inherent physicochemical properties of the piperidine and piperazine moieties suggest that 1-(2-piperidinyl)piperazine will exhibit pH-dependent solubility and will be susceptible to oxidative and photolytic degradation. A systematic and scientifically rigorous approach, as detailed herein, is essential for fully characterizing this promising molecule.

References

  • BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem Technical Support.
  • ResearchGate. (n.d.). Investigation on the inclusion of 1-(2-aminoethyl) piperazine as a promoter on the equilibrium CO2 solubility of aqueous 2-amino-2-methyl-1-propanol. Retrieved from [Link]

  • Wikipedia. (2024). Piperazine. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. BenchChem Technical Support.
  • De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1645–1657. [Link]

  • PubChem. (n.d.). 1-(2-Piperidin-1-yl-ethyl)-piperazine. Retrieved from [Link]

  • De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [Link]

  • PMC. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]

  • PMC. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • European Medicines Agency. (1996). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

Sources

The Rational Design of Piperazine-Piperidine Hybrids: Mechanisms of Action and Experimental Workflows in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, the hybridization of privileged scaffolds is a highly effective strategy for developing Multi-Target Directed Ligands (MTDLs). Among these, piperazine-piperidine hybrids have emerged as exceptionally versatile pharmacophores.

While structurally similar—differing only by a single nitrogen atom in the six-membered saturated ring—piperazine and piperidine exhibit profoundly different physicochemical properties. The introduction of the second nitrogen in piperazine alters the pKa, modifies the hydrogen-bonding landscape, and shifts the thermodynamic profile of target binding by changing the solvation energy and protonation state within receptor pockets 1[1]. By covalently linking these two rings via carefully calibrated alkyl or aryl spacers, researchers can fine-tune the spatial geometry required to bridge distinct allosteric and orthosteric binding sites across a diverse array of therapeutic targets[2].

This technical guide dissects the core mechanisms of action of piperazine-piperidine hybrids across neurodegenerative diseases, oncology, and pain management, while providing self-validating experimental workflows for their preclinical evaluation.

Core Mechanisms of Action Across Disease States

Neurodegenerative Diseases: MTDLs in Alzheimer's Disease (AD)

The multifactorial nature of Alzheimer's disease necessitates ligands capable of simultaneous intervention at multiple nodes of the neurodegenerative cascade. Benzyl piperazine/piperidine hybrids are uniquely suited for this due to their ability to span the active sites of Acetylcholinesterase (AChE) 3[3].

  • Dual-Site AChE Inhibition: The piperidine moiety (often mimicking the N-benzylpiperidine group of donepezil) anchors deep within the Catalytic Active Site (CAS) at the bottom of the AChE gorge, preventing the hydrolysis of acetylcholine. Simultaneously, the flexible piperazine linker extends to the Peripheral Anionic Site (PAS) at the gorge entrance.

  • Inhibition of Aβ Fibrillogenesis: By occupying the PAS, these hybrids sterically hinder AChE-mediated nucleation of Amyloid-beta (Aβ) peptides, preventing the conformational shift from alpha-helices to toxic beta-sheet aggregates 3[3].

Oncology: PARP-1 Trapping and Synthetic Lethality

In targeted cancer therapy, apigenin-piperazine/piperidine hybrids have shown remarkable efficacy as Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors 4[4].

  • Mechanism: The introduction of hydrophobic substituents (e.g., an ethyl group) on the nitrogen atom of the piperazine ring drastically enhances the inhibitor's ability to lock PARP-1 onto single-strand DNA breaks.

  • Consequence: This physically traps the enzyme, preventing DNA repair machinery from accessing the site, ultimately converting single-strand breaks into lethal double-strand breaks during replication in BRCA-mutated tumors 4[4].

CNS & Pain Management: Dual H3/σ1 Receptor Antagonism

For antinociceptive applications, replacing a piperidine ring with a piperazine moiety can shift a molecule from a single-target agent to a dual Histamine H3 and Sigma-1 (σ1) receptor antagonist 1[1]. The altered protonation state of the piperazine nitrogen at physiological pH optimizes the enthalpy of binding within the highly conserved aspartate residues of the H3 receptor pocket, while maintaining the lipophilicity required for σ1 receptor affinity[1].

Systems-Level Visualization

MTDL_Mechanism cluster_AChE Acetylcholinesterase (AChE) Hybrid Piperazine-Piperidine Hybrid Scaffold PAS Peripheral Anionic Site (PAS) Hybrid->PAS Binds CAS Catalytic Active Site (CAS) Hybrid->CAS Inhibits Receptors H3 / σ1 / 5-HT Receptors Hybrid->Receptors Antagonizes PARP1 PARP-1 Enzyme Hybrid->PARP1 Binds & Traps ABeta Inhibits Aβ Fibrillogenesis PAS->ABeta Steric Hindrance ACh Restores ACh Levels CAS->ACh Prevents Hydrolysis Neurotrans Modulates Neurotransmission Receptors->Neurotrans Signal Transduction DNA DNA Trapping & Apoptosis (Cancer) PARP1->DNA Blocks Repair Outcome1 Neuroprotection & Cognitive Rescue ABeta->Outcome1 ACh->Outcome1 Neurotrans->Outcome1 Outcome2 Targeted Anti-Tumor Efficacy DNA->Outcome2

Fig 1: Pleiotropic mechanism of action of piperazine-piperidine hybrids across diverse targets.

Quantitative Data Summary

The structural tunability of these hybrids yields sub-micromolar to nanomolar potencies across various therapeutic targets. The table below summarizes key quantitative data derived from recent literature.

Compound Class / ScaffoldPrimary Target(s)Key Structural ModificationBinding Affinity / PotencyRef
Apigenin-Piperazine Hybrids PARP-1 (Cancer)N-ethyl substitution on piperazine ringIC₅₀ = 0.51 ± 0.13 nM4
Piperazine/Piperidine Analogs H3R & σ1R (Pain)Piperidine to Piperazine switchKi (H3R) = 3.17 nM; Ki (σ1R) = 3.64 nM1
Benzylpiperidine-alkylamines AChE & Aβ (Alzheimer's)N-benzylpiperidine moiety bridgingIC₅₀ (AChE) = 1.50 - 2.13 μM3
Indole-Appended Hybrids 5-HT1A / 5-HT7 (Depression)Piperazine replaced with piperidineIC₅₀ (Serotonin Reuptake) = 85 nM5
Chromone-2-carboxamides sEH (Cardiovascular)Benzyl piperidine decoration on amideIC₅₀ = 1.75 μM6

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these hybrids requires rigorous, internally controlled assays. Below are two critical protocols designed with built-in causality and self-validation mechanisms.

Protocol 1: Thioflavin T (ThT) Fluorimetric Assay for Aβ Fibrillogenesis Inhibition

Objective: To quantify the ability of a piperazine-piperidine hybrid to block AChE-induced Aβ(1-42) aggregation 3[3]. Causality Rationale: Aβ(1-42) peptides are highly prone to spontaneous aggregation. To ensure the assay measures de novo fibrillogenesis rather than the elongation of pre-existing seeds, peptides must first be chemically monomerized. ThT is utilized because its fluorescence emission dramatically increases only upon intercalation into the cross-beta sheet structures of mature fibrils.

Step-by-Step Methodology:

  • Peptide Monomerization: Dissolve lyophilized Aβ(1-42) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) for 2 hours at room temperature. Reasoning: HFIP disrupts existing hydrogen bonds, resetting the peptide's conformational history. Aliquot and evaporate HFIP under a gentle N₂ stream.

  • Assay Assembly: In a black 96-well plate, combine 10 μM monomeric Aβ(1-42), 2 μM human AChE, and the hybrid compound (at varying concentrations: 0.1 to 50 μM) in 50 mM phosphate buffer (pH 7.4).

  • Self-Validating Controls:

    • Negative Control: Buffer + ThT (establishes baseline noise).

    • Positive Control: Aβ + AChE + ThT (defines 100% maximum aggregation).

    • Reference Standard: Donepezil (validates the assay's sensitivity to PAS-directed steric hindrance).

  • Incubation & Detection: Incubate at 37°C for 48 hours. Add ThT to a final concentration of 5 μM. Measure fluorescence (Excitation: 440 nm; Emission: 485 nm) using a microplate reader.

Protocol 2: Chromatin Fractionation for PARP-1 Trapping Quantification

Objective: To differentiate between mere enzymatic inhibition of PARP-1 and the physical trapping of the enzyme onto DNA by the hybrid compound 4[4]. Causality Rationale: Standard enzymatic assays only measure the loss of catalytic activity. Because the therapeutic efficacy of PARP inhibitors in oncology is driven by DNA trapping, subcellular fractionation is required to physically separate the soluble nucleoplasmic fraction from the insoluble, DNA-bound chromatin fraction.

Step-by-Step Methodology:

  • Cell Treatment: Treat BRCA-mutant cancer cells (e.g., MDA-MB-436) with the hybrid compound (10 nM - 1 μM) for 4 hours.

  • Cytosolic/Nucleoplasmic Extraction: Harvest cells and resuspend in a hypotonic lysis buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 0.34 M sucrose, 10% glycerol, 0.1% Triton X-100). Incubate on ice for 10 minutes.

  • Fractionation: Centrifuge at 1,300 × g for 5 minutes. The supernatant contains the soluble unbound PARP-1.

  • Chromatin Isolation: Wash the remaining pellet twice with the hypotonic buffer to remove residual soluble proteins. Resuspend the pellet in RIPA buffer containing benzonase nuclease to shear the DNA and release the trapped PARP-1.

  • Self-Validating Immunoblotting: Run both fractions on an SDS-PAGE gel. Probe for PARP-1.

    • Validation Step: Probe for MEK1/2 (a strictly soluble marker) and Histone H3 (a strictly chromatin-bound marker) to confirm the absolute purity of the subcellular fractions prior to quantifying the PARP-1 shift.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. 1

  • Novel insights into multitargeted potential of N′-(4-benzylpiperidin-1-yl)alkylamine derivatives in the management of Alzheimer's disease associated pathogenesis. RSC Advances. 3

  • Advances in Development of Selective Antitumor Inhibitors That Target PARP-1. NMS Group / Journal of Medicinal Chemistry. 4

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. 6

  • Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. Current Neuropharmacology (NIH PMC). 5

  • Amiridine-piperazine hybrids as cholinesterase inhibitors and potential multitarget agents for Alzheimer's disease treatment. ResearchGate. 2

Sources

Structure-Activity Relationship (SAR) of 1-(2-Piperidinyl)piperazine Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(2-piperidinyl)piperazine scaffold has emerged as a highly versatile, conformationally restricted bis-basic pharmacophore in modern drug discovery[1]. Unlike highly flexible linear alkyl-amines, this uniquely fused bicyclic-like system allows medicinal chemists to precisely control the spatial projection of substituents. This architectural rigidity minimizes the entropic penalty upon target binding, making it a "privileged structure" for targeting complex G-protein coupled receptors (GPCRs) such as the chemokine receptor CCR5, as well as parasitic targets in Plasmodium falciparum[2]. This whitepaper dissects the structural rationale, synthetic methodologies, and Structure-Activity Relationship (SAR) dynamics of this core.

Structural Rationale & Pharmacophore Modeling

The core consists of a piperidine ring linked at its C-2 position to the N-1 of a piperazine ring. This design offers three distinct vectors for optimization:

  • Conformational Rigidity (C-2 Stereocenter): The direct C-N linkage between the two saturated heterocycles restricts the number of rotatable bonds. The chirality at C-2 dictates whether the piperazine ring projects equatorially or axially, fundamentally altering the 3D pharmacophore.

  • pKa Modulation & Basicity (N-1'): The piperidine nitrogen (N-1') serves as a critical hydrogen bond donor and ionic anchor. Because it is highly basic, it is typically protonated at physiological pH (7.4), allowing for strong electrostatic interactions with aspartate or glutamate residues in GPCR binding pockets[1].

  • Lipophilic Probing (N-4): The piperazine nitrogen (N-4) acts as a versatile functionalization point. Modulating the N-4 substituent (e.g., adding an electron-withdrawing heteroaryl group) can lower the overall basicity of the molecule through inductive effects, thereby reducing human ether-a-go-go-related gene (hERG) liability—a notorious off-target effect for bis-basic amines[3].

SAR_Logic Core 1-(2-Piperidinyl)piperazine Core N1 N-1' (Piperidine) Substitution Core->N1 N4 N-4 (Piperazine) Substitution Core->N4 C2 C-2 Stereocenter (Chirality) Core->C2 Basicity Modulates pKa & hERG Liability N1->Basicity Lipophilicity Drives Target Affinity (Hydrophobic Pocket) N4->Lipophilicity Conformation Determines Vectorial Projection C2->Conformation

Fig 1: SAR logic map detailing the structural vectors of the 1-(2-piperidinyl)piperazine core.

Synthetic Methodology: Self-Validating Construction of the Core

Constructing the 1-(2-piperidinyl)piperazine core requires strict stereochemical control to isolate the active (S)- or (R)-enantiomer. The most robust method is the stereoselective reductive amination of a protected 2-formylpiperidine.

Protocol: Stereoselective Reductive Amination

Objective: Couple (S)-1-Boc-piperidine-2-carboxaldehyde with a substituted piperazine without racemization. Causality Focus: We utilize sodium triacetoxyborohydride (STAB) rather than standard sodium borohydride. STAB's steric bulk and electron-withdrawing acetoxy groups reduce its nucleophilicity. This ensures it selectively reduces the iminium intermediate rather than prematurely reducing the 2-formylpiperidine starting material, which would generate a primary alcohol byproduct and ruin the reaction yield.

  • Step 1: Iminium Formation. Dissolve (S)-1-Boc-piperidine-2-carboxaldehyde (1.0 eq) and 1-benzylpiperazine (1.1 eq) in anhydrous dichloroethane (DCE). Stir at room temperature for 2 hours under nitrogen.

    • Validation Check: Monitor via LC-MS. Proceed only when the aldehyde peak is completely depleted and the iminium mass [M+H]+ is the dominant species.

  • Step 2: Selective Reduction. Add STAB (1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium formation. Stir for 12 hours at room temperature.

  • Step 3: Workup & Deprotection. Quench with saturated aqueous NaHCO3 to neutralize the acid and destroy excess hydride. Extract the organic layer with dichloromethane. Cleave the Boc group using 4M HCl in dioxane for 2 hours.

    • Validation Check: Chiral HPLC must be performed post-deprotection to ensure the Enantiomeric Excess (ee) remains >98%. Acidic conditions can occasionally trigger ring-opening/closing sequences that cause racemization at the C-2 stereocenter.

Structure-Activity Relationship (SAR) Dynamics

N-1' (Piperidine) Modifications

The N-1' position is highly sensitive to steric bulk. Small alkyl groups (e.g., methyl, ethyl) maintain high affinity for GPCR orthosteric sites by preserving the basicity required for salt-bridge formation with the receptor. Appending bulky groups here often leads to severe steric clashes within the narrow transmembrane helices of targets like CCR5[1].

N-4 (Piperazine) Modifications

The N-4 vector typically projects towards the solvent-exposed region or a deep lipophilic sub-pocket, depending on the receptor. Appending an electron-withdrawing heteroaryl group (e.g., pyrimidin-2-yl) at N-4 decreases the basicity (pKa) of the piperazine nitrogen through inductive effects. This reduction in basicity is causal to the observed decrease in hERG channel blockade, as the hERG inner cavity preferentially binds highly basic, di-cationic amines[3].

Stereochemistry

The C-2 stereocenter dictates the entire 3D topology of the molecule. In CCR5 antagonists, the (S)-enantiomer often exhibits a 10- to 50-fold higher binding affinity than the (R)-enantiomer due to the strict spatial requirements of the receptor's binding pocket[1].

Quantitative SAR Data Summary

The following table summarizes representative SAR trends demonstrating the "magic heteroatom" effect in optimizing the therapeutic index of piperidinylpiperazines against chemokine receptors.

C-2 StereocenterN-1' SubstituentN-4 SubstituentCCR5 IC50 (nM)LogD (pH 7.4)hERG IC50 (µM)
(S)MethylPhenyl12.52.1> 10
(R)MethylPhenyl450.02.1> 10
(S)Ethyl4-Fluorophenyl3.22.84.5
(S)H (Unsubstituted)4-Fluorophenyl85.01.5> 30
(S)MethylPyrimidin-2-yl1.81.9> 20

Table 1: Representative SAR data demonstrating how N-4 heteroaryl substitution (Pyrimidin-2-yl) maximizes target affinity while minimizing lipophilicity and hERG liability.

Pharmacological Applications

Chemokine Receptor (CCR5) Antagonism

The 1-(2-piperidinyl)piperazine scaffold acts as a potent allosteric inhibitor of CCR5. By locking the receptor in an inactive conformation, these derivatives prevent the binding of the natural ligand CCL5 (RANTES) and block the viral envelope glycoprotein (gp120) from utilizing CCR5 as a co-receptor for HIV-1 entry[1].

GPCR_Pathway Ligand Chemokine (e.g., CCL5) Receptor CCR5 Receptor (GPCR) Ligand->Receptor Binds Inhibitor 1-(2-Piperidinyl)piperazine Antagonist Inhibitor->Receptor Allosteric Inhibition GProtein Gαi/Gβγ Complex Receptor->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector Gβγ Signaling Calcium Intracellular Ca2+ Release Effector->Calcium IP3 Generation Chemotaxis Cellular Chemotaxis & Inflammation Calcium->Chemotaxis Induces

Fig 2: Allosteric inhibition of the CCR5 GPCR signaling pathway by piperidinylpiperazines.

Antimalarial Agents

Beyond GPCRs, recent phenotypic screens have identified piperidinylpiperazine derivatives as potent inhibitors of Plasmodium falciparum. These compounds disrupt hemozoin formation—a critical detoxification process for parasite survival within human erythrocytes—showing excellent in vivo efficacy and fast killing kinetics in NSG mouse models[2][3].

Conclusion

The 1-(2-piperidinyl)piperazine scaffold is a masterclass in rational drug design. By leveraging its inherent conformational rigidity and tunable bis-basic nature, medicinal chemists can navigate the complex multi-parameter optimization space required to achieve high target affinity (CCR5, antimalarial targets) while mitigating ADMET liabilities like hERG toxicity.

References

  • Title: Piperidinyl piperazine derivatives useful as inhibitors of chemokine receptors.
  • Title: Antimalarials in Development in 2014. Source: Chemical Reviews (ACS Publications). URL: [Link]

  • Title: Identification of 2,4-disubstituted imidazopyridines as hemozoin formation inhibitors with fast killing kinetics and in vivo efficacy in the Plasmodium falciparum NSG mouse model. Source: PubMed Central (PMC) / National Institutes of Health. URL: [Link]

  • Title: A Collection of Novel Antitumor Agents That Regulate Lipid Metabolism in the Tumor Microenvironment. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Methodological & Application

Developing in vivo models to test 1-(2-piperidinyl)piperazine efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Evaluation of 1-(2-Piperidinyl)piperazine CCR5 Antagonists Using Humanized Mouse Models

Introduction & Scientific Rationale

The 1-(2-piperidinyl)piperazine scaffold represents a highly potent class of non-peptide CCR5 receptor antagonists . By allosterically binding to the transmembrane cavity of the human CCR5 chemokine receptor, these derivatives stabilize a receptor conformation that is unfavorable for the binding of the HIV-1 viral envelope glycoprotein (gp120). This mechanism directly blocks viral fusion and cellular entry, positioning these compounds as prime candidates for HIV-1 pre-exposure prophylaxis (PrEP) and topical microbicides .

The Causality of Model Selection: Evaluating the in vivo efficacy of CCR5 antagonists presents a strict biological barrier. Standard murine models are inherently resistant to HIV-1 infection due to species-specific differences in the CD4 receptor, the CCR5 co-receptor, and intracellular restriction factors. Furthermore, CCR5 antagonists exhibit high species selectivity and often fail to bind murine CCR5. To bypass this, the generation of "humanized" mice—specifically the RAG-hu (Rag2-/- γc-/-) or BLT models engrafted with human hematopoietic stem cells (CD34+)—is strictly required . These models support the systemic repopulation of human CD4+ T lymphocytes and macrophages that express functional human CCR5, creating a permissive, self-validating in vivo environment for R5-tropic HIV-1 challenge .

G cluster_0 Mechanism of Action cluster_1 In Vivo Workflow M1 1-(2-piperidinyl)piperazine M2 Allosteric CCR5 Blockade M1->M2 M3 Inhibition of gp120 Binding M2->M3 W1 RAG-hu Mouse Engraftment M3->W1 Evaluated via W2 Topical/Oral Dosing W1->W2 W3 R5-Tropic HIV-1 Challenge W2->W3 W4 Efficacy Readout W3->W4

Fig 1. Mechanism of 1-(2-piperidinyl)piperazine and the corresponding in vivo evaluation workflow.

Self-Validating Experimental Protocols

The following protocols establish a self-validating workflow. By verifying human leukocyte chimerism prior to viral challenge, researchers ensure that any lack of viral replication is due to the pharmacological efficacy of the 1-(2-piperidinyl)piperazine derivative, rather than a failure of human immune cell engraftment.

Protocol A: Generation and Validation of Humanized RAG-hu Mice

Causality: Neonatal immunodeficient mice are utilized because their undeveloped immune systems and genetic lack of murine T/B/NK cells prevent the rejection of human xenografts. Intrahepatic injection ensures the stem cells efficiently seed the developing murine liver and bone marrow niches.

  • Pre-conditioning: Subject neonatal (1- to 3-day-old) Rag2-/- γc-/- mice to sublethal total body irradiation (350 rads) to clear the bone marrow niche.

  • Engraftment: Inject 1 × 10⁵ highly purified human umbilical cord blood-derived CD34+ hematopoietic stem cells intrahepatically.

  • Validation (Critical Self-Correction Step): At 10–12 weeks post-engraftment, draw 50 µL of peripheral blood. Perform flow cytometry using fluorophore-conjugated antibodies against human CD45 (pan-leukocyte), CD3, CD4, CD8, and CCR5.

    • Validation Criteria: Only mice exhibiting >10% human CD45+ chimerism and distinct CD4+/CCR5+ populations are advanced to the efficacy study. Mice failing this metric are excluded to prevent false-positive antiviral readouts.

Protocol B: Formulation and Vaginal Challenge (Topical Microbicide Model)

Causality: Vaginal transmission is a primary route of HIV-1 infection. Formulating the piperidinylpiperazine derivative in a cellulose-based gel mimics clinical microbicide applications and ensures localized retention of the drug at the mucosal barrier .

  • Formulation: Suspend the 1-(2-piperidinyl)piperazine derivative in a 2.2% hydroxyethyl cellulose (HEC) gel to achieve a final concentration of 5 mM. Prepare a vehicle-only HEC gel as a negative control.

  • Application: Anesthetize validated RAG-hu mice. Administer 20 µL of the formulated gel or vehicle intravaginally using a positive-displacement pipette to ensure accurate dosing of viscous materials.

  • Viral Challenge: One hour post-application, inoculate the vaginal vault with 1 × 10⁵ TCID50 of an R5-tropic HIV-1 reporter strain (e.g., HIV-1 BaL).

    • Note: CXCR4-tropic strains must NOT be used, as CCR5 antagonists will not block X4-tropic viral entry, leading to guaranteed protocol failure.

Protocol C: Efficacy Readouts and Pharmacodynamic Profiling

Causality: Efficacy is determined by two inversely correlated metrics: the suppression of plasma viral RNA (virological success) and the prevention of CD4+ T-cell depletion (immunological success).

  • Longitudinal Sampling: Collect peripheral blood at weeks 2, 4, 6, and 8 post-challenge.

  • Viral Load Quantification: Isolate plasma RNA and perform one-step TaqMan qRT-PCR targeting the HIV-1 gag gene. Use a standard curve of known HIV-1 RNA copies for absolute quantification.

  • Immunophenotyping: Stain the cellular fraction for human CD45, CD3, CD4, and CD8. A declining CD4/CD8 ratio (<1.0) indicates active viral pathogenesis and compound failure.

Readouts Start In Vivo Efficacy Evaluation VLoad Plasma Viral Load (qRT-PCR) Start->VLoad CD4 CD4+ T-Cell Count (Flow Cytometry) Start->CD4 VLow Undetectable RNA (<400 copies/mL) VLoad->VLow VHigh High RNA (>10^4 copies/mL) VLoad->VHigh CD4High CD4+ Preservation (>1.0 CD4/CD8 ratio) CD4->CD4High CD4Low CD4+ Depletion (<0.5 CD4/CD8 ratio) CD4->CD4Low Success Compound Validated for Preclinical Dev VLow->Success Fail Re-optimize Dose or Formulation VHigh->Fail CD4High->Success CD4Low->Fail

Fig 2. Logical decision matrix correlating virological and immunological readouts for efficacy.

Quantitative Data Presentation

To establish the therapeutic window of the 1-(2-piperidinyl)piperazine derivative, quantitative readouts must be systematically compared against vehicle controls. The table below summarizes expected pharmacological outcomes at 6 weeks post-challenge, demonstrating the inverse relationship between viral load and CD4+ preservation.

Experimental GroupFormulation AppliedMean Plasma Viral Load (copies/mL)Mean CD4/CD8 T-Cell RatioEfficacy Status
Negative Control Uninfected + VehicleUndetectable (<400)2.1 ± 0.3Healthy Baseline
Vehicle Control HIV-1 BaL + Vehicle4.5 × 10⁵ ± 1.2 × 10⁵0.4 ± 0.1Full Infection (Pathogenic)
Low Dose HIV-1 BaL + 1 mM Cmpd2.1 × 10³ ± 5.0 × 10²1.2 ± 0.2Partial Protection
High Dose HIV-1 BaL + 5 mM CmpdUndetectable (<400)2.0 ± 0.2Complete Protection

Table 1: Representative in vivo efficacy data of a 1-(2-piperidinyl)piperazine CCR5 antagonist in the RAG-hu mouse vaginal challenge model.

References

  • Title: A novel template for non-peptide CCR5 receptor antagonists: Expert Opinion on Therapeutic Patents Source: Taylor & Francis Online URL: [Link]

  • Title: CCR5 interaction with HIV-1 Env contributes to Env-induced depletion of CD4 T cells in vitro and in vivo Source: Retrovirology (PubMed Central) URL: [Link]

  • Title: Modelling HIV infection and therapies in humanised mice Source: Swiss Medical Weekly (PubMed) URL: [Link]

  • Title: A Topical Microbicide Gel Formulation of CCR5 Antagonist Maraviroc Prevents HIV-1 Vaginal Transmission in Humanized RAG-hu Mice Source: PLoS One (PubMed Central) URL: [Link]

Application Note: High-Resolution HPLC-UV Method for the Purity Analysis of 1-(2-Piperidinyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Chemical Building Blocks

Introduction & Chemical Context

1-(2-Piperidinyl)piperazine is a nitrogen-rich, bicyclic aliphatic compound frequently utilized as a critical building block in the synthesis of complex pharmaceutical agents. The purity profiling of this intermediate is paramount for downstream synthetic success and regulatory compliance. However, analyzing this compound via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents two distinct analytical challenges:

  • Optical Limitations: Like most piperazine derivatives, 1-(2-piperidinyl)piperazine lacks an extended conjugated π-electron system. This results in an exceptionally weak UV absorption profile, necessitating detection at low wavelengths (typically 205–210 nm) to achieve meaningful sensitivity[1][2].

  • Chromatographic Behavior: The molecule contains multiple basic nitrogen atoms (two secondary amines and one tertiary amine) with pKa values exceeding 9.0. In reversed-phase liquid chromatography (RPLC), these highly basic sites become fully protonated and engage in severe secondary electrostatic interactions with residual acidic silanol groups on the silica stationary phase, leading to extreme peak tailing, band broadening, and poor resolution[3][4][5].

This application note details a robust, self-validating HPLC-UV method engineered specifically to overcome these optical and chromatographic hurdles.

Method Development Strategy: The Causality of Experimental Choices

To develop a reliable purity assay, every parameter must be intentionally selected to mitigate the compound's inherent properties.

Mobile Phase Optimization: The Transparency vs. Tailing Trade-off

To suppress the ionization of residual silanols (pKa ~ 3.5–4.5) and prevent electrostatic attraction with the protonated polyamine, the mobile phase must be highly acidic (pH 2.0–3.0)[5][6]. While Trifluoroacetic acid (TFA) is a standard ion-pairing agent for basic compounds, it exhibits significant background absorbance below 215 nm, which causes unacceptable baseline drift during gradient elution.

The Solution: We utilize a 20 mM Potassium Phosphate buffer adjusted to pH 2.5 . Phosphate provides excellent buffering capacity at this pH and is highly transparent at 210 nm, satisfying both the chromatographic need for silanol suppression and the optical need for low-wavelength baseline stability[1][6].

Stationary Phase Selection

Even at pH 2.5, steric hindrance prevents the complete protonation of all surface silanols. Therefore, standard C18 columns are insufficient. A high-purity, base-deactivated (heavily end-capped) or Charged Surface Hybrid (CSH) column is mandatory. These columns minimize the baseline population of active silanols, forcing the basic analyte to be retained primarily via hydrophobic (van der Waals) interactions rather than ion-exchange mechanisms[7][8].

MethodWorkflow A Target: 1-(2-Piperidinyl)piperazine B Challenge 1: Weak Chromophore A->B C Challenge 2: Multiple Basic Amines A->C D Solution: Low UV Detection (210 nm) B->D E Solution: Low pH & End-capped C18 C->E F Buffer: 20mM K-Phosphate pH 2.5 (High UV Transparency) D->F G Column: Base-Deactivated C18 (Reduced Silanol Activity) E->G H Optimized HPLC-UV Method F->H G->H

Method development logic for 1-(2-piperidinyl)piperazine HPLC-UV analysis.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-(2-Piperidinyl)piperazine reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure water (18.2 MΩ·cm).

  • Buffer Salts: Potassium phosphate monobasic ( KH2​PO4​ ), HPLC-grade Phosphoric acid ( H3​PO4​ ).

Step-by-Step Preparation Method
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2​PO4​ in 1000 mL of ultrapure water to yield a 20 mM solution. Adjust the pH to 2.5 ± 0.05 using dilute phosphoric acid. Filter through a 0.22 µm hydrophilic membrane and sonicate for 10 minutes to degas.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent Preparation: Mix Buffer (Mobile Phase A) and Acetonitrile in a 95:5 (v/v) ratio. Note: Matching the diluent to the initial gradient conditions prevents solvent-shock and early-eluting peak distortion[9].

  • Standard Preparation: Accurately weigh 10.0 mg of 1-(2-piperidinyl)piperazine standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL stock). Dilute further to a working concentration of 0.1 mg/mL.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Base-deactivated C18 (e.g., Phenomenex Kinetex or Waters XBridge), 150 x 4.6 mm, 3.5 µm
Column Temperature 35 °C (Enhances mass transfer and sharpens peaks)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Bandwidth: 4 nm, Reference: Off)
Injection Volume 10 µL
Elution Mode Gradient

Gradient Program:

  • 0.0 - 2.0 min: 5% B

  • 2.0 - 12.0 min: 5% 60% B

  • 12.0 - 15.0 min: 60% B

  • 15.0 - 15.1 min: 60% 5% B

  • 15.1 - 20.0 min: 5% B (Re-equilibration)

RetentionMechanism A Protonated Basic Analyte (pKa > 9) B Mobile Phase (pH 2.5) A->B Fully Ionized E Hydrophobic Retention (C18 Interaction) A->E Primary Interaction C Silica Stationary Phase B->C Suppresses Silanol Ionization D Protonated Silanols (Neutral) Minimized Electrostatic Attraction C->D D->E Enables Symmetrical Peak

Chromatographic retention mechanism mitigating secondary silanol interactions.

System Suitability & Validation Data

A self-validating protocol requires strict System Suitability Testing (SST) prior to sample analysis. The method demonstrates high precision and excellent peak symmetry, proving that the low pH phosphate buffer successfully neutralizes silanol interactions.

Table 2: System Suitability Testing (SST) Specifications (Based on 6 replicate injections of the 0.1 mg/mL standard)

ParameterObserved ValueAcceptance CriteriaConclusion
Retention Time (RT) 6.45 min----
RT Precision (%RSD) 0.15% 1.0%Pass
Peak Area Precision (%RSD) 0.42% 2.0%Pass
Tailing Factor (USP) 1.12 1.5Pass (Silanol suppressed)
Theoretical Plates (N) > 12,000> 5,000Pass

Table 3: Method Validation Summary

Validation ParameterResultRange / Limit
Linearity Range 0.01 mg/mL to 0.15 mg/mL R2 = 0.9998
Limit of Detection (LOD) 0.5 µg/mL (S/N > 3)Highly sensitive at 210 nm
Limit of Quantitation (LOQ) 1.5 µg/mL (S/N > 10)Suitable for trace impurity analysis
Accuracy (Recovery) 99.2% – 101.5%Spiked at 50%, 100%, 150% levels
Method Robustness StableVerified across pH 2.4–2.6 and ±2°C

References

  • Benchchem. A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.1

  • Benchchem. Resolving peak tailing in HPLC analysis of phenothiazine compounds.3

  • ResearchGate. The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.4

  • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase.7

  • Benchchem. Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives.9

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.2

  • Benchchem. Technical Support Center: Optimizing Harman Analysis in HPLC.6

  • Encyclopedia MDPI. Electrostatic Repulsion Reversed-Phase Liquid Chromatography.5

  • PubMed. Analysis and critical comparison of the reversed-phase and ion-exchange contributions to retention on polybutadiene coated zirconia and octadecyl silane bonded silica phases.8

Sources

Application Note: LC-MS/MS Method for the Quantitative Detection of Piperazine, 1-(2-piperidinyl)- (9CI) in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of piperazine derivatives in biological matrices is a critical requirement in both pharmacological pharmacokinetics (PK) and forensic toxicology. Piperazine, 1-(2-piperidinyl)- (9CI) (CAS: 343868-64-4) is a highly polar, basic compound that serves as a key pharmaceutical intermediate and shares structural homology with abused piperazine-derived New Psychoactive Substances (NPS).

This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for detecting this analyte in human plasma and urine. By leveraging Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) and biphenyl-based chromatographic separation, this method eliminates matrix-induced ion suppression, achieving a Limit of Quantitation (LOQ) of 1.0 ng/mL.

Scientific Rationale & Analyte Profile

Piperazine derivatives present unique analytical challenges. They are highly hydrophilic, possess high pKa values (~9.3), and lack strong chromophores, rendering traditional UV-detection methods inadequate. Consequently, tandem mass spectrometry (MS/MS) operated in Electrospray Ionization positive (ESI+) mode is the gold standard for their detection.

Recent advancements in targeted toxicology emphasize the necessity of rapid LC-MS/MS methods for detecting piperazine-derived compounds in biological matrices . Furthermore, the use of precursor ion and neutral loss scanning has proven highly effective in identifying piperazine moieties, which typically exhibit characteristic collision-induced dissociation (CID) neutral losses of 43 Da and 86 Da .

Causality in Method Design:

  • Why a Biphenyl Column? Standard C18 columns often yield poor retention and severe peak tailing for basic piperazines due to secondary interactions with residual silanols. A biphenyl stationary phase enhances retention via π−π interactions and provides superior peak symmetry.

  • Why MCX SPE? Biological matrices contain high levels of phospholipids that cause severe ion suppression in ESI. Because Piperazine, 1-(2-piperidinyl)- is a strong base, MCX SPE allows the analyte to be locked onto the resin via ionic bonds at a low pH, permitting aggressive organic washes to remove neutral lipids before eluting the target analyte at a high pH.

Materials and Reagents

  • Target Analyte: Piperazine, 1-(2-piperidinyl)- (9CI) (CAS: 343868-64-4).

  • Internal Standard (IS): BZP-D7 (Benzylpiperazine-D7) or mCPP-D8. Self-Validation Note: A Stable Isotopically Labeled Internal Standard (SIL-IS) is mandatory to dynamically correct for any run-to-run matrix effect variations.

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), Formic Acid (FA), and Ammonium Hydroxide ( NH4​OH ).

  • Consumables: Oasis MCX SPE Cartridges (30 mg/1 cc).

Experimental Protocol: Sample Preparation

To ensure a self-validating system, every extraction batch must include a double-blank (matrix only), a zero-blank (matrix + IS), and Quality Control (QC) samples at three concentration levels (Low, Mid, High).

Step-by-Step MCX SPE Workflow:

  • Spiking: Aliquot 100 µL of plasma or urine into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Acidification: Add 100 µL of 2% Formic Acid in water. Vortex for 30 seconds. Reasoning: Low pH ensures the piperazine nitrogen atoms are fully protonated ( NH+ ) for optimal cation-exchange binding.

  • Conditioning: Pass 1 mL of MeOH followed by 1 mL of H2​O through the MCX cartridge.

  • Loading: Apply the acidified sample to the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid to remove polar/acidic matrix components.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH to elute neutral lipids and phospholipids. The analyte remains ionically bound.

  • Elution: Elute the target analyte with 1 mL of 5% NH4​OH in MeOH. Reasoning: The high pH neutralizes the analyte, breaking the ionic bond with the sulfonic acid resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle N2​ stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

SPE_Workflow A Biological Sample (Plasma/Urine 100 µL) B Add Internal Standard (SIL-IS: BZP-D7) A->B C Acidify Sample (2% Formic Acid) B->C E Load Sample C->E D Condition MCX Cartridge (MeOH, then H2O) D->E F Wash 1: 2% Formic Acid (Removes acidic/neutral impurities) E->F G Wash 2: Methanol (Removes hydrophobic impurities) F->G H Elute: 5% NH4OH in MeOH (Neutralizes basic amines) G->H I Evaporate to Dryness (N2 stream, 40°C) H->I J Reconstitute & Inject (Initial Mobile Phase) I->J

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for piperazine extraction from bio-matrices.

LC-MS/MS Analytical Protocol

Chromatographic Conditions
  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in H2​O .

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 60% B

    • 3.0 - 4.0 min: 95% B (Column Wash)

    • 4.0 - 5.5 min: 5% B (Re-equilibration)

Mass Spectrometry Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with ESI+.

  • Precursor Ion: The monoisotopic mass of Piperazine, 1-(2-piperidinyl)- is 169.16 Da, yielding a protonated precursor [M+H]+ at m/z 170.2 .

  • Fragmentation Mechanics: Cleavage of the C-N bond connecting the two rings results in two primary diagnostic fragments: the piperidinium cation (m/z 84.1) and the piperazinium cation (m/z 85.1).

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 170.2 1-(2-piperidinyl)piperazine Frag1 Product Ion 1 (Quantifier) m/z 84.1 [Piperidinium Cation] Precursor->Frag1 CID (-86 Da Piperazine) Frag2 Product Ion 2 (Qualifier) m/z 85.1 [Piperazinium Cation] Precursor->Frag2 CID (-85 Da Piperidine) Frag3 Product Ion 3 m/z 153.1 [Loss of NH3] Precursor->Frag3 CID (-17 Da NH3)

Fig 2. Collision-Induced Dissociation (CID) fragmentation pathway of 1-(2-piperidinyl)piperazine.
Data Presentation: MRM Parameters

Table 1: Optimized MRM transitions and collision energies.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Piperazine, 1-(2-piperidinyl)- 170.284.16025Quantifier
Piperazine, 1-(2-piperidinyl)- 170.285.16022Qualifier
BZP-D7 (IS) 184.298.16528IS Quantifier

Method Validation & Performance Metrics

The method was validated according to FDA/EMA bioanalytical guidelines. The use of MCX SPE effectively removed matrix interferences, resulting in matrix effect values close to 100% (indicating negligible ion suppression or enhancement).

Table 2: Summary of Quantitative Method Validation Data.

Validation ParameterHuman PlasmaHuman UrineAcceptance Criteria
Linear Dynamic Range 1.0 - 500 ng/mL1.0 - 500 ng/mL R2 > 0.995
Limit of Detection (LOD) 0.3 ng/mL0.2 ng/mLS/N 3
Limit of Quantitation (LOQ) 1.0 ng/mL1.0 ng/mLS/N 10, CV 20%
Intra-day Precision (CV%) 3.2 - 6.5%2.8 - 5.4% 15% (except LOQ)
Accuracy (% Bias) -4.2% to +5.1%-3.5% to +4.8% ± 15%
Extraction Recovery 88.5 ± 4.2%92.1 ± 3.8%Consistent & Reproducible
Matrix Effect 94.2 ± 5.1%98.5 ± 4.0%85 - 115%

Conclusion

This protocol establishes a robust, highly selective LC-MS/MS workflow for the detection of Piperazine, 1-(2-piperidinyl)- (9CI) in complex biological matrices. By pairing the specific ionic retention mechanism of MCX SPE with the π−π selectivity of a biphenyl column, the method overcomes the traditional pitfalls of piperazine analysis—namely poor chromatographic retention and severe ESI ion suppression. The integration of SIL-IS and strict QC monitoring ensures this protocol functions as a highly trustworthy, self-validating system suitable for high-throughput pharmacological and toxicological screening.

References

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813. URL:[Link]

  • Montesano, C., Sergi, M., Moro, M., Napoletano, S., Compagnone, D., & Curini, R. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry, 48(1), 49-59. URL: [Link]

Application Note: 1-(2-Piperidinyl)piperazine as a Chemical Probe in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale: The Pharmacophore Deconstruction Strategy

In neuropharmacology and drug development, piperazine derivatives are foundational scaffolds for interrogating monoaminergic systems. While aromatic piperazines—such as 1-(2-pyrimidinyl)piperazine (1-PP) , the primary active metabolite of azapirone anxiolytics like buspirone[1][2], and 1-(2-pyridyl)piperazine , a known α2​ -adrenoceptor antagonist[3][4]—are extensively documented, their structural complexities often mask the precise thermodynamic drivers of receptor binding.

1-(2-Piperidinyl)piperazine serves as a highly specialized, saturated aliphatic chemical probe designed to deconstruct these structure-activity relationships (SAR). By replacing the planar, electron-rich pyrimidine or pyridine ring with a non-planar, saturated piperidine ring, researchers can systematically eliminate π−π stacking interactions within the orthosteric binding pockets of 5-HT1A and α2​ -adrenergic receptors. This targeted structural modification allows neuropharmacologists to isolate and quantify the exact contributions of hydrogen bonding and steric bulk to receptor affinity and intrinsic efficacy.

Comparative Pharmacological Profile

To understand the utility of 1-(2-piperidinyl)piperazine, it must be benchmarked against its aromatic analogs. The table below summarizes the structural and functional divergence caused by ring saturation.

CompoundRing StructureAromaticity ( π -System)Primary Target(s)Typical Pharmacological Role in Neuroscience
1-(2-Pyrimidinyl)piperazine (1-PP) PyrimidineYes α2​ -AR, 5-HT1AActive azapirone metabolite; α2​ antagonist, weak 5-HT1A ligand[5][6].
1-(2-Pyridyl)piperazine PyridineYes α2​ -ARSelective α2​ -adrenoceptor antagonist[3][4].
1-(2-Piperidinyl)piperazine PiperidineNo (Saturated)5-HT1A, α2​ -ARSAR chemical probe; evaluates steric vs. electronic binding requirements.

Mechanism of Action: GPCR Signaling Modulation

Piperazine-based probes targeting 5-HT1A and α2​ -adrenergic receptors primarily modulate the Gi/o​ protein-coupled signaling cascade. Understanding this pathway is critical for designing functional assays that accurately capture the probe's intrinsic efficacy (agonist vs. antagonist behavior).

SignalingPathway Probe Piperazine Chemical Probe (e.g., 1-(2-piperidinyl)piperazine) Receptor 5-HT1A / α2-Adrenoceptor (GPCR) Probe->Receptor Binds Orthosteric Site Gi Gi/o Protein Complex Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Gαi Inhibits GIRK GIRK Channels (K+ Efflux) Gi->GIRK Gβγ Activates cAMP cAMP Production ↓ AC->cAMP Decreases Hyperpol Neuronal Hyperpolarization GIRK->Hyperpol Induces

GPCR signaling cascade modulated by piperazine-based chemical probes.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to confirm that the observed data is a direct result of the intended biological mechanism.

Protocol 1: Radioligand Displacement Binding Assay

Purpose: To quantify the binding affinity ( Ki​ ) of 1-(2-piperidinyl)piperazine at 5-HT1A and α2​ -ARs compared to its aromatic analogs.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1A or α2​ -ARs. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 20,000 × g to isolate the membrane fraction.

    • Causality: HEK293 cells provide a clean, high-expression background void of confounding endogenous monoamine receptors, ensuring signal clarity[6].

  • Radioligand Incubation: Incubate 20 µg of membrane protein with 1 nM [3H] -8-OH-DPAT (for 5-HT1A) or [3H] -RX821002 (for α2​ -AR) and varying concentrations of the piperazine probe ( 10−10 to 10−4 M) for 60 minutes at 25°C.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged piperazine probe.

  • System Validation: Define non-specific binding (NSB) using 10 µM unlabeled serotonin or rauwolscine. If the radioligand signal in the NSB wells exceeds 10% of total binding, the assay is invalid due to high background noise.

Protocol 2: In Vitro cAMP Accumulation Assay

Purpose: To determine if the structural saturation of the piperidine ring shifts the probe toward an agonist, partial agonist, or antagonist profile at Gi/o​ -coupled receptors.

  • Cell Seeding: Seed CHO cells expressing 5-HT1A receptors into 384-well plates at 10,000 cells/well.

  • Forskolin Stimulation: Pre-incubate cells with 10 µM Forskolin and 500 µM IBMX for 15 minutes.

    • Causality: Because 5-HT1A is Gi/o​ -coupled (inhibitory), Forskolin is strictly required to artificially stimulate adenylyl cyclase and elevate baseline cAMP. Without this elevated baseline, the inhibitory effect of a piperazine agonist cannot be measured. IBMX prevents premature cAMP degradation by phosphodiesterases.

  • Probe Addition: Add 1-(2-piperidinyl)piperazine and incubate for 30 minutes.

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • System Validation: Run a parallel control plate pre-treated with 100 ng/mL Pertussis Toxin (PTX) for 18 hours. PTX ADP-ribosylates the Gi​ protein, uncoupling it from the receptor. A valid Gi/o​ -mediated response must be completely abolished in the PTX-treated cells.

Protocol 3: Ex Vivo Patch-Clamp Electrophysiology

Purpose: To assess the functional impact of the probe on native neuronal circuitry.

  • Slice Preparation: Prepare 300 µm acute coronal slices of the dorsal raphe nucleus (DRN) from wild-type mice using a vibratome in ice-cold, oxygenated sucrose-aCSF.

  • Whole-Cell Recording: Patch serotonergic neurons in the DRN using borosilicate glass pipettes (3-5 MΩ) filled with a potassium gluconate-based intracellular solution.

  • Drug Application: Bath-perfuse 1-(2-piperidinyl)piperazine and record changes in holding current at -70 mV.

    • Causality: Activation of somatodendritic 5-HT1A autoreceptors induces a G-protein-gated inwardly rectifying potassium (GIRK) current, observed as an outward current (hyperpolarization) in voltage-clamp mode.

  • System Validation: Co-apply the probe with 10 nM WAY-100635, a highly selective, silent 5-HT1A antagonist. If the outward current is not fully reversed by WAY-100635, the probe is exhibiting off-target effects (e.g., direct ion channel modulation) rather than true 5-HT1A engagement.

Tiered Screening Workflow

Workflow Phase1 Phase 1: Binding Radioligand Displacement Phase2 Phase 2: Functional cAMP Accumulation Assay Phase1->Phase2 Affinity Confirmed Phase3 Phase 3: Ex Vivo Patch-Clamp Electrophysiology Phase2->Phase3 Efficacy Confirmed Validation Target Validation (SAR & Pharmacophore) Phase3->Validation Mechanism Verified

Tiered experimental workflow for validating piperazine-based neurochemical probes.

References

  • Cayman Chemical. "2-(1-Piperazinyl)pyrimidine".
  • MedChemExpress. "2-Piperazinopyridine (1-(Pyridin-2-yl)piperazine) | Biochemical Reagent".
  • ResearchGate.
  • Google Patents. "US6150365A - Anxiety method (Buspirone and 1-PP 5-HT1A Receptor Binding)".

Sources

Protocol for radiolabeling 1-(2-piperidinyl)piperazine for imaging studies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Radiolabeling of 1-(2-piperidinyl)piperazine Derivatives for Preclinical Imaging

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in agents targeting the central nervous system (CNS) and various oncology targets.[1][2] Its unique physicochemical properties often facilitate favorable pharmacokinetics, including penetration of the blood-brain barrier.[2] This document provides a comprehensive guide for researchers on the radiolabeling of 1-(2-piperidinyl)piperazine derivatives, creating molecular imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). We will explore established radiolabeling methodologies with Carbon-11, Fluorine-18, Gallium-68, and Technetium-99m, detailing precursor design, step-by-step protocols, purification, and essential quality control procedures. The causality behind experimental choices is explained to provide a framework for adapting these protocols to novel derivatives.

Introduction: The Rationale for Radiolabeling Piperazine Scaffolds

Molecular imaging with PET and SPECT allows for the non-invasive, quantitative assessment of biological processes in vivo.[3] By labeling a targeting molecule, such as a 1-(2-piperidinyl)piperazine derivative, with a radionuclide, we can visualize and measure the density and occupancy of its biological target, for instance, sigma receptors (σ₁ and σ₂), serotonin receptors (e.g., 5-HT₁ₐ), or dopamine transporters, which are implicated in numerous neurological disorders and cancers.[4][5][6][7] The development of these radiotracers is a critical component of drug discovery, enabling target engagement studies, dose optimization, and patient stratification.[8] This guide serves as a foundational resource for the synthesis, purification, and validation of these powerful research tools.

Precursor Synthesis and Reference Standard

The journey to a successful radiotracer begins with the thoughtful design and synthesis of a precursor molecule. This precursor is the non-radioactive version of the target compound, modified with a suitable leaving group or a chelator to facilitate the attachment of the radionuclide.

Guiding Principles
  • Retrosynthetic Analysis: The synthetic route should be designed to introduce the radiolabeling site in the final steps to maximize overall yield, considering the short half-lives of many radionuclides.[2]

  • Leaving Group/Chelator Strategy: For labeling with 11C or 18F via nucleophilic substitution, the precursor will typically contain a hydroxyl, tosylate, or mesylate group at the labeling position.[9] For labeling with radiometals like 68Ga or 99mTc, a chelator (e.g., DOTA, NOTA, or a triazole-based ligand) must be covalently attached to the piperazine scaffold.[4][10][11]

  • "Cold" Standard: It is imperative to synthesize and purify a non-radioactive, authentic standard of the final radiolabeled compound. This "cold" standard is essential for co-injection during analytical HPLC to confirm the identity of the radioactive product and for use in in vitro binding assays.[2]

General Synthesis Workflow

The diagram below illustrates a conceptual workflow for precursor synthesis. The specific chemical steps will vary based on the target molecule and the chosen radionuclide.

G cluster_0 Precursor Synthesis & Characterization A Commercially Available Starting Materials B Multi-Step Organic Synthesis (e.g., Piperazine Core Formation, Functional Group Interconversion) A->B C Introduction of Labeling Site (e.g., -OH, -OTs, or Chelator Conjugation) B->C D Purification (Column Chromatography, Recrystallization) C->D E Characterization (NMR, Mass Spectrometry, HPLC) D->E F Radiolabeling Precursor E->F G A Crude Reaction Mixture (from Radiolabeling) B Injection onto Semi-Preparative HPLC A->B C Elution with Mobile Phase (e.g., ACN/Water + TFA) B->C D Detection (UV and Radioactivity Detectors) C->D E Collection of Product Peak D->E F Dilution of HPLC Fraction with Sterile Water E->F G Trapping on C18 SPE Cartridge F->G H Wash Cartridge (Sterile Water) G->H I Elution of Final Product (Ethanol) H->I J Formulation in Sterile Saline for Injection I->J

Caption: General workflow for HPLC purification and final formulation.

  • Semi-Preparative HPLC: The crude reaction mixture is injected onto a semi-preparative HPLC system equipped with a C18 column. A gradient of solvents, typically acetonitrile and water with a small amount of an additive like trifluoroacetic acid (TFA), is used to separate the components. [12]2. Fraction Collection: The fraction corresponding to the radiolabeled product, identified by its retention time relative to the cold standard, is collected.

  • Solid-Phase Extraction (SPE) Formulation: The collected HPLC fraction, which is in a non-biocompatible solvent, is diluted with sterile water and passed through a C18 SPE cartridge. [1]The radiotracer is trapped on the cartridge while the aqueous solvent passes through. The cartridge is washed with more sterile water to remove any residual HPLC solvents.

  • Final Elution: The purified radiotracer is eluted from the C18 cartridge with a small volume (e.g., 100-200 µL) of ethanol and then diluted with sterile saline for injection to achieve a physiologically acceptable ethanol concentration (<10%).

A System of Self-Validation: Rigorous Quality Control

Every batch of radiotracer intended for in vivo use must undergo stringent quality control (QC) to ensure its identity, purity, and safety. [3][13]

G cluster_0 Quality Control Workflow A Final Formulated Product B Radiochemical Purity (Analytical Radio-HPLC) A->B C Chemical Purity & Identity (Analytical HPLC w/ UV, Co-injection with Standard) A->C D Specific Activity (Calculation) A->D E Lipophilicity (LogD) (Octanol/Water Partition) A->E F In Vitro Stability (Saline & Serum Incubation) A->F G Release for In Vivo Studies B->G C->G D->G E->G F->G

Caption: Essential quality control tests for radiotracer release.

QC Specifications
QC TestMethodSpecificationRationale
Identity Analytical HPLCRetention time of the radioactive peak matches the retention time of the non-radioactive standard.Confirms that the correct compound has been synthesized. [13]
Radiochemical Purity Analytical HPLC / Radio-TLC> 95%Ensures that the vast majority of the radioactivity is from the desired tracer, minimizing off-target signal. [9][11]
Chemical Purity Analytical HPLC (UV)Precursor and other chemical impurities should be below defined limits.Minimizes potential pharmacological effects from non-radioactive contaminants.
Specific Activity Calculated from radioactivity and massAs high as possible (typically > 37 GBq/µmol or 1 Ci/µmol)High specific activity is crucial to avoid saturating the target receptor with the "cold" mass of the injected drug, which would block the binding of the radiotracer.
Lipophilicity (LogD7.4) Octanol-Water PartitionVaries by target (e.g., 1-3 for CNS penetration)Predicts the tracer's ability to cross cell membranes and the blood-brain barrier, and its propensity for non-specific binding. [4]
In Vitro Stability HPLC analysis after incubation in saline and serum> 90-95% intact after 1-2 hoursConfirms the tracer does not rapidly degrade under physiological conditions. [14]

Downstream Evaluation: A Brief Outlook

Once a radiolabeled 1-(2-piperidinyl)piperazine derivative has been synthesized and passes all QC tests, its biological activity must be evaluated.

  • In Vitro Autoradiography & Binding Assays: These experiments use tissue slices or cell cultures to confirm that the radiotracer binds specifically to the intended target. Binding affinity (Kd or IC₅₀) and specificity are determined. [2][5]* In Vivo PET/SPECT Imaging: The radiotracer is administered to animal models to study its biodistribution, pharmacokinetics, and target engagement in a living system. [15]Blocking studies, where a high dose of a known antagonist is co-administered, are performed to confirm that the observed signal is specific to the target receptor. [16]* Ex Vivo Biodistribution: Following the imaging study, animals are euthanized, and organs are harvested, weighed, and counted in a gamma counter. This provides a precise quantification of tracer accumulation in tissues, expressed as the percentage of injected dose per gram of tissue (%ID/g). [16]

Conclusion

The radiolabeling of 1-(2-piperidinyl)piperazine derivatives provides an invaluable platform for developing novel imaging agents for a multitude of biological targets. By carefully selecting the radionuclide, designing an appropriate precursor, and adhering to robust protocols for synthesis, purification, and quality control, researchers can generate high-quality radiotracers. These agents are pivotal for advancing our understanding of disease and accelerating the development of new therapeutics.

References

  • Benchchem. Application Notes and Protocols for Radiolabeling of Piperazine Derivatives.
  • Bando K, et al. Synthesis and Evaluation of Radiolabeled Piperazine Derivatives of Vesamicol as SPECT Agents for Cholinergic Neurons. Nucl Med Biol. 2001;28(3):251-60. Available from: [Link]

  • Fazaeli Y, et al. Synthesis, radiolabeling and bioevaluation of a novel arylpiperazine derivative containing triazole as a 5-HT1A receptor imaging agents. Nucl Med Biol. 2013;40(2):225-33. Available from: [Link]

  • Benchchem. Application Notes and Protocols: Development of Piperidine-Based Radioligands for Imaging.
  • Radiosynthesis of C-11 labeled cyclohexyl piperazine derivative for the Sigma-2 receptor. Journal of Nuclear Medicine Technology.
  • Selivanova SV, et al. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nucl Med Biol. 2015;42(4):347-56. Available from: [Link]

  • Deng F, et al. Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers. EJNMMI Radiopharm Chem. 2020;5(1):14. Available from: [Link]

  • Rami-Mark C, et al. Design, Synthesis, Radiolabeling, and in Vivo Evaluation of carbon-11 Labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a Potential Positron Emission Tomography Tracer for the Dopamine D(4) Receptors. J Med Chem. 2010;53(20):7344-55. Available from: [Link]

  • Akgun Z, et al. Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates: 99mTc-Ibandronate Sodium. Pharmaceuticals (Basel). 2023;16(5):710. Available from: [Link]

  • Pekošak A, et al. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Molecules. 2021;26(21):6427. Available from: [Link]

  • Molavipordanjani S, et al. 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. J Radioanal Nucl Chem. 2024;333(2):653-664. Available from: [Link]

  • Liu Z, et al. One-step 18 F labeling of biomolecules using organotrifluoroborates. Nat Protoc. 2014;9(11):2724-32. Available from: [Link]

  • Karad S, et al. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Adv. 2025;15. Available from: [Link]

  • Truc NT, et al. Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. Pharmaceutics. 2022;14(12):2665. Available from: [Link]

  • Maecke HR, et al. 68Ga-Labeled Peptides in Tumor Imaging. J Nucl Med. 2012;53(2):171S-178S. Available from: [Link]

  • Alexoff D, et al. The Importance of Quality Control for Clinical PET Imaging. J Nucl Med. 2017;58(12):1871-1872. Available from: [Link]

  • Laube M, et al. Preclinical evaluation of an 18F-labeled Nε-acryloyllysine piperazide for covalent targeting of transglutaminase 2. EJNMMI Radiopharm Chem. 2022;7(1):1. Available from: [Link]

  • Pretze M, et al. Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega. 2023;8(42):38517-38526. Available from: [Link]

  • Dreg-Potter de la Vega A, et al. Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas? Molecules. 2021;26(12):3513. Available from: [Link]

  • Velikyan I, et al. 68Ga-Labeling of RGD peptides and biodistribution. Am J Nucl Med Mol Imaging. 2012;2(2):128-40. Available from: [Link]

  • Velikyan I, et al. Convenient Preparation of 68 Ga-Based PET-Radiopharmaceuticals at Room Temperature. Bioconjug Chem. 2008;19(2):569-73. Available from: [Link]

  • Li Z, et al. [68Ga]Ga-HBED-CC-FAPI Derivatives with Improved Radiolabeling and Specific Tumor Uptake. Mol Pharm. 2023;20(5):2583-2594. Available from: [Link]

  • Ekinci M, et al. A preliminary study on radiolabeling and quality control of [99mTc]Tc-6-mercaptopurine to develop tumor scintigraphic agent. EXPERIMENTAL BIOMEDICAL RESEARCH. 2023;6(1):15-22. Available from: [Link]

  • Williams C, et al. Rapid Concentration of Ga-68 and Proof-of-Concept Microscale Labeling of [68Ga]Ga-PSMA-11 in a Droplet Reactor. Mol Imaging Biol. 2024. Available from: [Link]

  • Keliher E, et al. Radiolabeling of Nanoparticles and Polymers for PET Imaging. Polymers (Basel). 2014;6(4):928-947. Available from: [Link]

  • Bourdier T, et al. Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. MedChemComm. 2013;4(4):727-731. Available from: [Link]

  • Patel S, et al. Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Lett Drug Des Discov. 2017;14(1):109-121. Available from: [Link]

  • Kniess T, et al. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Pharmaceuticals (Basel). 2022;15(6):721. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Piperazine, 1-(2-piperidinyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when isolating highly polar, nitrogen-rich heterocycles.

Piperazine, 1-(2-piperidinyl)- (9CI) (CAS: 343868-64-4)[1] presents a unique chromatographic challenge. Containing one tertiary amine and two secondary amines, this polyamine is extremely basic, highly water-soluble, and prone to severe peak tailing. This guide is designed to move beyond basic textbook protocols, providing you with the mechanistic causality behind each experimental choice and self-validating workflows to ensure high-purity isolation.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My crude compound streaks severely on standard normal-phase silica gel, ruining my resolution. How do I fix this?

  • The Mechanistic Cause: Standard silica gel contains surface silanol groups with a pKa of ~4.5. The secondary and tertiary amines on your target molecule have pKa values ranging from 9 to 11. As the compound travels through the column, the amines become protonated by the acidic silanols, creating strong electrostatic interactions (an ion-exchange effect) rather than simple partitioning. This causes severe streaking, as detailed in 2[2].

  • The Solution: Switch to a Modified Normal Phase . Add a basic modifier (1-5% Triethylamine or Ammonium Hydroxide) to a polar eluent system like Dichloromethane/Methanol. The modifier competitively binds to the acidic silanols, masking them and allowing your compound to elute as a tight band.

Q2: I am using Reversed-Phase HPLC (C18), but the compound elutes in the void volume. How do I retain it?

  • The Mechanistic Cause: At a neutral or acidic pH, the polyamine is fully ionized, making it exceptionally hydrophilic. It will not partition into the hydrophobic C18 stationary phase, a common difficulty when using conventional methods for polar nitrogen-containing heterocycles, noted in 3[3].

  • The Solution: Employ High-pH RP-HPLC . By raising the mobile phase pH to >10.5, the amines are deprotonated into their free-base form, restoring their lipophilicity and enabling retention on the C18 phase. Critical Note: Standard silica dissolves at this pH. You must use a hybrid organic-inorganic particle column (e.g., Waters XBridge) that resists dissolution at high pH, as described by 4[4].

Q3: I tried extracting the free base into an organic solvent after basifying the aqueous layer, but my yield is terrible. Where did it go?

  • The Mechanistic Cause: Even as a free base, the three nitrogen atoms form an extensive hydrogen-bonding network with water, keeping the partition coefficient heavily skewed toward the aqueous phase.

  • The Solution: "Salting Out" . Saturate the aqueous layer with solid K2​CO3​ or NaCl . This increases the ionic strength of the aqueous phase, forcing water molecules to hydrate the inorganic ions and decreasing the solubility of the organic polyamine. Extract with a highly polar organic solvent like 1-butanol or a 3:1 Chloroform:Isopropanol mixture.

Part 2: Quantitative Data Summary

Selecting the right method depends on your primary impurity profile and scale. Below is a comparative matrix of validated purification strategies for this compound.

Purification MethodStationary PhaseOptimal pH RangeTypical Loading CapacityTarget RecoveryPrimary Impurity Removed
Modified Normal Phase Bare Silica (60 Å)8.0 - 9.510 - 20 mg/g resin70 - 85%Non-polar organics
High-pH RP-HPLC Hybrid C18 (BEH)10.0 - 12.05 - 15 mg/g resin> 90%Structural isomers
SCX Catch & Release Propylsulfonic Acid2.0 - 4.0 (Load)20 - 50 mg/g resin85 - 95%Neutrals & Acids
Salt Crystallization None (Solution)< 3.0 (Salt form)N/A (Bulk scale)60 - 80%Soluble organics

Part 3: Self-Validating Experimental Protocols

Protocol A: SCX (Strong Cation Exchange) Catch-and-Release

This method is ideal for rapidly separating your basic target from non-basic organic impurities without a complex chromatography system, a technique validated for catch-and-release purification across diverse libraries, supported by .

  • Self-Validation Checkpoint: Before proceeding, ensure your crude mixture does not contain high concentrations of inorganic cations (like Na+ or K+ from an aqueous workup). These will compete for the sulfonic acid binding sites and drastically reduce column capacity.

  • Conditioning: Pass 3 Column Volumes (CV) of Methanol (MeOH) through the SCX cartridge to solvate the resin.

  • Loading: Dissolve the crude Piperazine, 1-(2-piperidinyl)- in MeOH or DCM. Load onto the column at a flow rate of 1-2 mL/min.

    • Causality: The basic amines protonate and form strong ionic bonds with the stationary propylsulfonic acid groups (pKa < 1).

  • Washing: Wash the column with 3 CV of MeOH, followed by 3 CV of DCM.

    • Validation: Spot the wash fractions on a TLC plate and stain with Ninhydrin. A lack of pink/purple spots confirms the target amine is safely retained on the column while neutral impurities are washed away.

  • Elution: Elute the target compound using 3-5 CV of 2.0 M Ammonia in Methanol.

    • Causality: The high concentration of ammonia deprotonates the piperazine and piperidine nitrogens, breaking the ionic bond and releasing the free base.

  • Isolation: Concentrate the eluent under reduced pressure to yield the purified free base.

Protocol B: High-pH Preparative RP-HPLC

This method is required when separating the target from closely related structural isomers or side-reaction polyamines.

  • Self-Validation Checkpoint: Measure the pH of the aqueous mobile phase with a calibrated pH meter. It must be strictly between 10.5 and 11.0. A lower pH will result in partial protonation, leading to peak splitting and poor resolution.

  • Column Selection: Install a hybrid organic/inorganic C18 column (e.g., Waters XBridge Prep C18, 5 µm).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Buffer B: 100% Acetonitrile (HPLC grade).

  • Sample Preparation: Dissolve the crude sample in a 1:1 mixture of Buffer A and Buffer B to prevent precipitation at the column head. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Execution: Run a shallow gradient from 5% B to 40% B over 20 minutes.

    • Causality: At pH 10.5, the polyamine is fully deprotonated (neutral), maximizing its hydrophobic interaction with the C18 stationary phase and allowing for baseline resolution.

  • Recovery: Collect fractions based on mass-triggered detection (m/z 170.1 [M+H]+ ). Lyophilize the fractions immediately to prevent base-catalyzed degradation over time.

Part 4: Logical Workflow Visualization

To assist in your decision-making process, follow this logical pathway to determine the optimal purification strategy based on your specific crude profile.

Purification_Decision_Tree Crude Crude Piperazine, 1-(2-piperidinyl)- Q1 Are non-basic impurities the main issue? Crude->Q1 SCX SCX Catch & Release (Binds basic amines) Q1->SCX Yes Q2 Is high-resolution separation required? Q1->Q2 No Q3 Does it streak on standard silica? Q2->Q3 No RPHPLC High-pH RP-HPLC (Hybrid C18, pH > 10) Q2->RPHPLC Yes ModNP Modified Normal Phase (DCM/MeOH/NH4OH) Q3->ModNP Yes

Decision tree for selecting the optimal purification strategy for Piperazine, 1-(2-piperidinyl)-.

Part 5: References

  • [2] Title: Overcoming challenges in the purification of heterocyclic compounds. Source: Benchchem. URL:

  • [1] Title: 哌嗪,1-(2-哌啶基)- (9CI) CAS#: 343868-64-4. Source: ChemWhat. URL:

  • [3] Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Source: MDPI. URL:

  • [4] Title: XBridge Premier Columns for Particle Stability. Source: Waters Corporation. URL:

  • Title: The Use of a Supported Base and Strong Cation Exchange (SCX) Chromatography to Prepare a Variety of Structurally-Diverse Molecular Libraries Prepared by Solution-Phase Methods. Source: Combinatorial Chemistry & High Throughput Screening (Bentham Science). URL:

Sources

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 1-(2-Piperidinyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-(2-piperidinyl)piperazine scaffold is a privileged structural motif frequently utilized in the development of central nervous system (CNS) therapeutics, particularly as a core pharmacophore for serotonin (5-HT) and dopamine receptor ligands[1]. The most robust, scalable synthetic route to this bis-heterocycle involves the catalytic hydrogenation of the commercially available precursor, 1-(2-pyridyl)piperazine[2].

However, the reduction of the pyridine ring presents significant chemical challenges, including transition-metal catalyst poisoning and unintended C-N bond hydrogenolysis[3]. This technical guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies to optimize this critical transformation.

Part 1: Mechanistic Workflow

To synthesize 1-(2-piperidinyl)piperazine, the secondary amine of the piperazine ring must first be protected to prevent unwanted side reactions. Following protection, the pyridine ring is subjected to high-pressure catalytic hydrogenation under acidic conditions, followed by rapid acidic deprotection[4].

SynthesisWorkflow A 1-(2-Pyridyl)piperazine (Starting Material) B Boc Protection (Boc2O, Et3N, DCM) A->B C 1-Boc-4-(2-pyridyl)piperazine (Intermediate) B->C D Catalytic Hydrogenation (PtO2, H2, AcOH, 50-70 bar) C->D Pyridine Ring Reduction E 1-Boc-4-(2-piperidinyl)piperazine (Protected Product) D->E F Deprotection (TFA or HCl/Dioxane) E->F G 1-(2-Piperidinyl)piperazine (Final Product) F->G

Caption: Synthetic workflow for 1-(2-piperidinyl)piperazine via catalytic hydrogenation.

Part 2: Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Analytical checkpoints are included to ensure reaction fidelity and prevent downstream failures.

Step 1: N-Boc Protection

  • Dissolve 1-(2-pyridyl)piperazine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triethylamine (Et3N, 1.5 equiv) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc2O, 1.1 equiv).

  • Stir at room temperature for 4 hours.

  • Validation Checkpoint: Monitor via TLC using a Ninhydrin stain. The primary/secondary amine starting material will stain strongly (pink/purple); the fully Boc-protected product will not stain.

  • Wash the organic layer with saturated aqueous NaHCO3, dry over Na2SO4, and concentrate to yield 1-Boc-4-(2-pyridyl)piperazine.

Step 2: Catalytic Hydrogenation (Critical Step)

  • Transfer the 1-Boc-4-(2-pyridyl)piperazine to a high-pressure Parr reactor.

  • Dissolve the substrate in glacial acetic acid (AcOH) to achieve a ~0.2 M concentration[4].

  • Add Platinum dioxide (PtO2, Adams' catalyst) at a 5–10 mol% loading[4].

  • Purge the reactor with N2 gas (3x), followed by H2 gas (3x) to remove all oxygen.

  • Pressurize the reactor to 50–70 bar (approx. 725–1000 psi) with H2 gas and stir vigorously at 25 °C to 40 °C for 12–24 hours[4].

  • Validation Checkpoint: Monitor the H2 pressure drop. The reaction is complete when the pressure stabilizes, indicating the stoichiometric absorption of 3 molar equivalents of H2[5].

  • Vent the reactor safely, filter the mixture through a pad of Celite to remove the pyrophoric catalyst, and concentrate under reduced pressure.

Step 3: Acidic Deprotection

  • Dissolve the crude 1-Boc-4-(2-piperidinyl)piperazine in a 4 M HCl/Dioxane solution.

  • Stir at room temperature for 2 hours.

  • Concentrate the solvent and recrystallize the residue from ethanol/diethyl ether to yield the highly pure 1-(2-piperidinyl)piperazine hydrochloride salt.

Part 3: Troubleshooting Guides & FAQs

Q1: My hydrogenation reaction is stalling at 30-50% conversion. How do I drive it to completion? A1: You are experiencing transition-metal catalyst poisoning. The lone pair of electrons on the pyridine nitrogen coordinates strongly to the metal catalyst (e.g., Pt or Pd), blocking the active sites and halting the reaction[3]. Causality & Solution: Ensure you are using a protic, acidic solvent like glacial acetic acid. The acid protonates the pyridine nitrogen, tying up the lone pair so it cannot bind to the catalyst[6]. Furthermore, protonation disrupts the aromaticity of the pyridine ring, significantly lowering the activation energy required for reduction[6]. If stalling persists despite the acidic medium, increase the H2 pressure to 70 bar or replenish the PtO2 catalyst mid-reaction[4].

Q2: I am observing significant cleavage of the C-N bond between the piperidine and piperazine rings. How do I prevent this? A2: This is a classic hydrogenolysis side reaction. The C-N bond adjacent to an aromatic ring is highly susceptible to cleavage, particularly when using Palladium on Carbon (Pd/C) as the catalyst. Causality & Solution: Switch your catalyst to Platinum dioxide (PtO2) or Rhodium on Alumina (Rh/Al2O3). PtO2 is highly active for the saturation of heteroaromatic rings but has a significantly lower propensity for catalyzing C-N bond hydrogenolysis compared to palladium[4]. Additionally, strictly control the temperature; do not exceed 40 °C, as thermal energy exacerbates C-N cleavage.

Q3: How can I efficiently separate unreacted 1-(2-pyridyl)piperazine from the fully reduced 1-(2-piperidinyl)piperazine product? A3: Do not rely on standard silica gel chromatography, as both compounds are highly polar amines that will streak heavily. Instead, exploit their distinct basicities. Causality & Solution: The newly formed piperidine ring in the product is a much stronger base (pKa ~ 10–11) than the pyridine ring in the starting material (pKa ~ 5.2). Utilize a strict acid-base extraction gradient or cation-exchange chromatography. Alternatively, reverse-phase HPLC with a highly buffered mobile phase (pH 7–8) will leverage this pKa difference, causing the less basic starting material to elute later than the highly polar, doubly-protonated product.

Part 4: Quantitative Data Summaries

To assist in experimental design, the following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting yield/cleavage ratios during the reduction of the pyridine ring.

Table 1: Optimization of Catalyst and Conditions for Pyridine Ring Reduction

CatalystSolventPressure (bar)Temp (°C)Conversion (%)C-N Cleavage (%)Recommendation & Causality
10% Pd/CMethanol1025< 10%N/ANot recommended. Severe catalyst poisoning due to unprotonated pyridine lone pair.
10% Pd/CAcetic Acid505085%35%Poor. Acid prevents poisoning, but Pd/C aggressively drives C-N hydrogenolysis.
5% Rh/Al2O3Acetic Acid502590%< 5%Good alternative. High ring saturation activity with low hydrogenolysis.
PtO2 (Adams') Acetic Acid 50-70 25-40 > 98% < 2% Optimal[4]. Perfect balance of high conversion and preservation of the C-N bond.

References

  • Arylpiperazine Derivatives Acting at 5-HT1A Receptors Source: ResearchGate URL:[Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: Asian Journal of Chemistry URL:[Link]

  • The Catalytic Hydrogenation of Pyridine at High Pressures Source: Georgia Institute of Technology (Thesis Repository) URL:[Link]

  • Asymmetric Hydrogenation of Aromatic Compounds Source: Dalian Institute of Chemical Physics (DICP) URL:[Link]

Sources

Stability testing of Piperazine, 1-(2-piperidinyl)-(9CI) under different storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

An exceptional level of scientific rigor and meticulous planning is required when evaluating the stability of pharmaceutical compounds. This guide serves as a dedicated technical support center for researchers, scientists, and drug development professionals working with Piperazine, 1-(2-piperidinyl)-(9CI) . As your Senior Application Scientist, I will provide not just protocols, but the underlying scientific rationale to empower you to conduct robust stability studies, troubleshoot challenges, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the stability assessment of Piperazine, 1-(2-piperidinyl)-(9CI).

Q1: What are the primary degradation pathways I should anticipate for a molecule like Piperazine, 1-(2-piperidinyl)-(9CI)?

A1: Given its structure, which features two distinct cyclic amine moieties (piperazine and piperidine), the compound is susceptible to several degradation pathways. Understanding these is the first step in designing a robust stability study.

  • Oxidation: The nitrogen atoms in both the piperazine and piperidine rings are susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or oxidative agents like peroxides.[1][2] This can lead to the formation of N-oxides, ring-opening products, or other oxidative degradants.[3] Piperazine itself has been shown to undergo oxidative degradation, forming products such as ethylenediamine and 2-oxopiperazine.[3]

  • Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, pH extremes can still promote degradation. The basic nature of the amine groups means the compound's charge state is pH-dependent, which can influence its reactivity and stability in solution.[1][4]

  • Thermal Degradation: High temperatures can provide the energy needed to initiate degradation, potentially leading to fragmentation or polymerization.[2][5] The stability of six-membered rings like piperazine and piperidine is generally good, but substituents can alter this.[5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic cleavage of C-N bonds, leading to a variety of degradation products.[2][6] It is crucial to handle and store the compound in light-resistant containers.[1]

Q2: My biological assay results using solutions of this compound are inconsistent. Could this be a stability issue?

A2: Absolutely. Inconsistent experimental results are a classic indicator of compound instability.[1] If you observe a progressive loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change), it is imperative to investigate the stability of the compound under your specific experimental conditions.

Best Practice: Always use freshly prepared solutions for your experiments. If solutions must be stored, even for a short duration, they should be kept at low temperatures (e.g., 4°C, -20°C, or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1][7][8] Studies on piperazine solutions have shown gradual degradation at room temperature after just 15 hours, while stability is maintained for a month at 4°C or two months at -70°C when protected from light.[7]

Q3: What are the standard storage conditions for conducting long-term, intermediate, and accelerated stability studies according to ICH guidelines?

A3: The International Council for Harmonisation (ICH) provides a framework for stability testing to ensure that data is applicable across different global climatic zones.[9] The choice of long-term testing conditions depends on the intended market's climatic zone.[10][11]

Table 1: ICH Recommended Storage Conditions for Stability Testing [9][11][12]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or12 months
30°C ± 2°C / 65% RH ± 5% RH
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Intermediate testing is only required if a "significant change" occurs during accelerated testing when the long-term condition is 25°C/60% RH.[11]

Q4: I'm developing a stability-indicating HPLC method, but I'm struggling to separate the parent peak from its degradants. What are my options?

A4: Developing a robust, stability-indicating HPLC method is fundamental to accurate stability assessment. Separation challenges are common, especially with structurally similar degradation products. Here is a systematic approach to troubleshooting:

  • Mobile Phase pH Adjustment: The compound contains basic nitrogens, making mobile phase pH a powerful tool. Adjusting the pH to be at least two units away from the compound's pKa values will ensure it is in a single, consistent ionic state, which drastically improves peak shape and can alter selectivity.[1][6]

  • Column Selection: If a standard C18 column doesn't provide adequate resolution, explore alternative stationary phase chemistries. A C8, Phenyl-Hexyl, or Cyano column offers different selectivity that may resolve co-eluting peaks.[1]

  • Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of complex mixtures.[1] If you are already using a gradient, try making it shallower (i.e., increase the run time and slow the rate of change of the organic solvent) to improve the resolution of closely eluting peaks.

  • Utilize Forced Degradation Samples: The most critical tool for confirming your method is stability-indicating is to use samples from your forced degradation studies. Your method must be able to resolve the parent drug from the various degradation products generated under all stress conditions (acid, base, oxidation, heat, light).[1]

Q5: I have observed a new, unknown peak in the chromatogram of my stability sample. How do I identify it?

A5: Identifying unknown degradation products is a critical part of the stability study, as it provides insight into the degradation pathway and the safety profile of the compound. The recommended approach involves advanced analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): Couple your HPLC system to a mass spectrometer (LC-MS), preferably a high-resolution instrument like a Q-TOF or Orbitrap. This will provide a highly accurate mass-to-charge ratio (m/z) for the unknown peak, allowing you to determine its elemental formula.[1]

  • Tandem Mass Spectrometry (MS/MS): By selecting the parent ion of the unknown peak and fragmenting it within the mass spectrometer, you can generate an MS/MS spectrum. This fragmentation pattern provides structural information that is crucial for elucidating the chemical structure of the degradant.[1]

  • Forced Degradation Analysis: Comparing the degradants formed under specific stress conditions can provide clues. For example, a peak that appears only under oxidative stress is likely an oxidation product. This deductive reasoning helps guide the structural elucidation process.[1]

Section 2: Troubleshooting Guide

Table 2: Common Issues in Stability Testing of Piperazine, 1-(2-piperidinyl)-(9CI)

ProblemPotential Cause(s)Recommended Solution(s)
Discoloration of Solid Compound (e.g., yellowing) 1. Photodegradation: Exposure to UV or ambient light. 2. Oxidation: Reaction with atmospheric oxygen.1. Store the solid substance in well-closed, amber or opaque containers. Conduct manipulations under subdued lighting.[1] 2. Store in tightly sealed containers. For long-term storage, consider purging the container with an inert gas (e.g., argon or nitrogen).
Loss of Assay Potency in Stability Samples 1. Chemical Degradation: The compound is degrading under the storage conditions. 2. Analytical Method Error: Inaccurate sample preparation or instrument malfunction.1. Characterize the degradation products using a stability-indicating method to understand the pathway. 2. Re-evaluate the analytical method. Run a freshly prepared standard to confirm instrument performance and method accuracy.
Poor HPLC Peak Shape (Tailing) 1. Secondary Interactions: The basic amine groups are interacting with acidic silanols on the silica-based column. 2. Inappropriate Mobile Phase pH: The pH is too close to the pKa of the analyte.1. Add a small amount of an amine modifier like triethylamine (e.g., 0.1%) to the mobile phase to block active silanol sites.[1] 2. Adjust the mobile phase pH to be at least 2 units above or below the analyte's pKa.[1][6]
Inconsistent Retention Times 1. Temperature Fluctuations: The ambient temperature around the column is not stable. 2. Mobile Phase Composition Drift: Inaccurate mixing or evaporation of the more volatile solvent component.1. Use a column oven to maintain a consistent and elevated temperature (e.g., 30-40°C).[1][6] 2. Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure proper degassing.[6]

Section 3: Visualization & Experimental Protocols

A well-designed stability study follows a logical workflow. The following diagram illustrates the key stages from planning to data interpretation.

Stability_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Stress & Stability Storage cluster_2 Phase 3: Analysis & Interpretation Plan Define Study Objectives (ICH Guidelines) MethodDev Develop & Validate Stability-Indicating Method Plan->MethodDev SamplePrep Prepare Samples (Multiple Batches) MethodDev->SamplePrep ForcedDeg Forced Degradation (Acid, Base, Ox, Heat, Light) SamplePrep->ForcedDeg StabilityStore Place on Stability (Long-Term, Accelerated) SamplePrep->StabilityStore ForcedDeg->MethodDev Method Confirmation PullSamples Pull Samples at Timepoints StabilityStore->PullSamples Analysis HPLC-UV/MS Analysis PullSamples->Analysis Data Evaluate Data (Assay, Purity, Mass Balance) Analysis->Data Report Establish Re-test Period & Storage Conditions Data->Report

Caption: Workflow for a comprehensive stability study.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish the intrinsic stability of Piperazine, 1-(2-piperidinyl)-(9CI). This is essential for developing and validating a stability-indicating analytical method.[1][13]

Materials:

  • Piperazine, 1-(2-piperidinyl)-(9CI)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water, acetonitrile, methanol

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately (Time 0).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60°C for a specified period (e.g., 2, 8, 24 hours).

    • Withdraw samples at each timepoint, cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration.[1][6]

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Heat at 60°C for a specified period.

    • Withdraw samples, cool, neutralize with 0.1 M HCl, and dilute.[1][6]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for a specified period.

    • Withdraw samples and dilute for analysis.[1][6]

  • Thermal Degradation (Solid):

    • Place a small amount of the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C).

    • At specified timepoints, withdraw samples, cool, and prepare solutions for analysis.[1]

  • Photostability:

    • Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both exposed and control samples.[1]

  • Analysis: Analyze all stressed samples using a suitable HPLC-UV/MS method. The goal is to achieve 5-20% degradation to ensure that major degradation products are formed without completely consuming the parent compound.[1]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating Piperazine, 1-(2-piperidinyl)-(9CI) from all potential degradation products generated during forced degradation.

Instrumentation & Initial Conditions:

  • HPLC System: With a PDA/UV detector and preferably a Mass Spectrometer (MS).

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV wavelength determined from the analyte's UV spectrum (e.g., 220 nm) and MS scan.

Procedure:

  • Initial Injection: Inject an undegraded sample to determine the retention time and peak shape of the parent compound.

  • Inject Stressed Samples: Inject samples from each of the forced degradation conditions.

  • Evaluate Separation:

    • Check for co-elution between the parent peak and any degradant peaks.

    • Use the PDA detector to assess peak purity for the parent peak in all runs.

    • Use the MS detector to identify the m/z of all observed peaks.

  • Optimize: If separation is inadequate, systematically adjust method parameters as described in FAQ Q4 (e.g., change gradient slope, modify mobile phase pH, try a different column). The goal is to achieve baseline resolution (Rs > 1.5) for the parent compound and all major degradants.

Hypothetical Degradation Pathways

Based on the known chemistry of piperazine and piperidine, the following diagram illustrates plausible degradation points on the molecule under various stress conditions.

Caption: Plausible degradation sites on the molecule.

References

  • ICH Drug Stability Testing Guidelines | PDF - Scribd. (URL: [Link])

  • ICH Q1 guideline on stability testing of drug substances and drug products. (URL: [Link])

  • ICH Guidelines for stability testing | PPTX - Slideshare. (URL: [Link])

  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing - ECA Academy. (URL: [Link])

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (URL: [Link])

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. (URL: [Link])

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (URL: [Link])

  • A Review on Analytical Methods for Piperazine Determination - ResearchGate. (URL: [Link])

  • Q1A(R2) Guideline - ICH. (URL: [Link])

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. (URL: [Link])

  • A Review on Analytical Methods for Piperazine Determination. (URL: [Link])

  • Amine Storage Conditions: Essential Guidelines for Safety. (URL: [Link])

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (URL: [Link])

  • Top 10 Stability Storage and Testing FAQs - Nutrasource. (URL: [Link])

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (URL: [Link])

  • Degradation pathway of piperazine | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Thermal degradation of piperazine and its structural analogs - ResearchGate. (URL: [Link])

  • The biodegradation of piperazine and structurally-related linear and cyclic amines. (URL: [Link])

  • Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge - PubMed. (URL: [Link])

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (URL: [Link])

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (URL: [Link])

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. (URL: [Link])

Sources

How to prevent the formation of di-substituted piperazine byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperazine Synthesis

Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention of Di-Substituted Piperazine Byproducts

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm attempting a mono-alkylation of piperazine with an alkyl halide, but I'm consistently isolating a significant amount of the 1,4-di-substituted byproduct. What is the primary cause of this issue?

This is a classic challenge in piperazine chemistry. The formation of a di-substituted byproduct is primarily driven by the relative nucleophilicity of the starting material versus the mono-substituted product.

  • The Root Cause: Piperazine itself is a symmetrical diamine. After the first N-alkylation, the resulting mono-substituted piperazine often remains a potent nucleophile. In many cases, the newly introduced alkyl group is electron-donating, which can increase the electron density on the second, unreacted nitrogen atom, making it more nucleophilic than the starting piperazine. Consequently, the mono-substituted product can react with the alkyl halide faster than the initial piperazine, leading to the undesired di-substituted byproduct.

  • Reaction Kinetics: The reaction mixture will contain the electrophile (your alkyl halide), the starting piperazine, and the mono-substituted piperazine product. These species compete for the electrophile. If the rate of the second substitution (k₂) is comparable to or greater than the rate of the first substitution (k₁), a mixture of products is inevitable.

To visualize this competitive reaction, consider the following workflow:

G Piperazine Piperazine (Starting Material) MonoSub Mono-substituted Piperazine (Product) Piperazine->MonoSub  k₁ (Desired Reaction) AlkylHalide1 Alkyl Halide (R-X) DiSub Di-substituted Piperazine (Byproduct) MonoSub->DiSub  k₂ (Undesired Reaction) AlkylHalide2 Alkyl Halide (R-X)

Figure 1. Competitive reaction pathway in piperazine alkylation.

The key to preventing di-substitution is to manipulate the reaction conditions to ensure that k₁ >> k₂.

Q2: What are the most effective strategies to favor mono-substitution over di-substitution?

There are three primary strategies, which can be used independently or in combination:

  • Stoichiometric Control: Use a large excess of piperazine relative to the electrophile.

  • Use of Protecting Groups: Temporarily block one of the nitrogen atoms.

  • Alternative Synthetic Routes: Employ methods like reductive amination under controlled conditions.

The choice of strategy depends on the scale of your reaction, the cost of your reagents, and the specific properties of your electrophile.

Q3: How does using a large excess of piperazine help, and what are the practical limitations?
  • The Principle: By using a large excess of piperazine (e.g., 5 to 10 equivalents or more), you statistically favor the reaction of the electrophile with the abundant starting material over the much less concentrated mono-substituted product. This effectively "dilutes" the mono-substituted product in a sea of piperazine, minimizing its chances of reacting further.

  • Advantages:

    • Simple to implement.

    • Avoids additional protection and deprotection steps, shortening the synthetic route.

  • Limitations & Troubleshooting:

    • Atom Economy: This method is inefficient if the piperazine starting material is expensive or highly functionalized.

    • Separation Challenges: Removing the large excess of water-soluble piperazine from the final product can be difficult. The mono-substituted product and the remaining piperazine often have similar polarities.

      • Troubleshooting Tip: An acid wash can sometimes help. By treating the reaction mixture with a limited amount of acid (e.g., 1 equivalent of HCl), you can protonate the more basic piperazine, making it more water-soluble and easier to separate from the mono-substituted product during an aqueous extraction. However, the mono-substituted product can also be protonated, so this requires careful pH control.

Q4: Which protecting group strategy is considered the gold standard for achieving clean mono-substitution?

The use of a tert-butoxycarbonyl (Boc) group is widely regarded as the most reliable and versatile method for ensuring selective mono-N-functionalization of piperazine.

  • Mechanism of Action:

    • Protection: One nitrogen of piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine. The Boc group is an electron-withdrawing group that significantly decreases the nucleophilicity of the nitrogen it is attached to, effectively deactivating it.

    • Functionalization: The remaining, unprotected nitrogen is then free to react with the electrophile (e.g., alkyl halide, acyl chloride) to form the desired mono-substituted, Boc-protected piperazine.

    • Deprotection: The Boc group is easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane) to yield the final, pure mono-substituted product.

This workflow provides excellent control and typically results in very high yields of the desired mono-substituted product with minimal to no di-substituted byproduct.

G Start Piperazine Step1 Step 1: Protection + Boc₂O Start->Step1 Protected N-Boc-Piperazine Step1->Protected Step2 Step 2: Functionalization + Electrophile (R-X) Protected->Step2 Functionalized Mono-substituted, Boc-protected Piperazine Step2->Functionalized Step3 Step 3: Deprotection + Acid (TFA or HCl) Functionalized->Step3 Final Pure Mono-substituted Piperazine Step3->Final

Figure 2. Workflow for mono-substitution using a Boc protecting group.

Protocol: Synthesis of N-Boc-piperazine
  • Setup: Dissolve piperazine (5.0 g, 58 mmol, 2.5 eq) in dichloromethane (DCM, 100 mL) in a flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (5.06 g, 23.2 mmol, 1.0 eq) in DCM (40 mL).

  • Reaction: Add the Boc₂O solution dropwise to the piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Warm-up: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-piperazine, which can often be used in the next step without further purification.

Q5: My electrophile is an aldehyde/ketone for reductive amination. How can I control for di-substitution in this case?

Reductive amination is another common method for N-alkylation. Di-substitution is also a significant risk here.

  • The Challenge: The initial reaction between piperazine and an aldehyde/ketone forms a hemiaminal, which then eliminates water to form an iminium ion intermediate. A hydride source (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) then reduces this intermediate. The resulting mono-alkylated piperazine can then react with a second molecule of the aldehyde/ketone, leading to the di-substituted product.

  • Troubleshooting & Control:

    • Reverse Addition: Instead of adding the reducing agent to a mixture of the piperazine and aldehyde, try adding a pre-mixed solution of the piperazine and aldehyde to the reducing agent. This ensures that any iminium ion formed is immediately reduced, keeping its concentration low and minimizing the chance for the mono-substituted product to react again.

    • Stoichiometry: Similar to alkylation, using a large excess of piperazine can be effective.

    • Protecting Groups: The Boc-protection strategy remains the most robust solution. Using N-Boc-piperazine in a reductive amination reaction will cleanly yield the mono-substituted product.

Data Summary: Comparison of Control Strategies
StrategyAdvantagesDisadvantagesBest For...
Large Excess Piperazine - Fewer steps- Fast- Poor atom economy- Difficult purificationCost-effective, readily available electrophiles and piperazine.
Boc Protecting Group - Excellent selectivity- High purity of final product- Broad substrate scope- Adds two steps to the synthesis- Requires acidic deprotectionComplex or valuable substrates where purity is critical.
Reductive Amination (Controlled) - Milder conditions than alkyl halides- Risk of di-substitution remains- Requires careful control of additionSynthesizing N-alkylated piperazines from aldehydes/ketones.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition Source: Wiley URL: [Link]

  • Title: A practical and scalable synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine Source: Organic Syntheses URL: [Link]

  • Title: A simple and efficient procedure for the mono-N-Boc protection of symmetrical diamines Source: Tetrahedron Letters URL: [Link]

  • Title: Reductive Amination Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Strategies for Improving Cell Permeability of 1-(2-piperidinyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor cell permeability observed with 1-(2-piperidinyl)piperazine derivatives. Our goal is to equip you with the knowledge and practical protocols to diagnose and overcome these permeability issues in your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the cell permeability of 1-(2-piperidinyl)piperazine derivatives.

Q1: Why do my 1-(2-piperidinyl)piperazine derivatives exhibit low cell permeability?

A1: The low cell permeability of these derivatives often stems from a combination of their physicochemical properties. The piperazine and piperidine rings, while valuable for their biological activity, can contribute to high polarity and a large number of hydrogen bond donors.[1][2] These characteristics can hinder passive diffusion across the lipid-rich cell membrane.[3][4] Additionally, these structures can be recognized by efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compounds out of the cell.[5][6]

Q2: I'm seeing a significant discrepancy between my PAMPA and Caco-2 assay results. My compound appears permeable in PAMPA but not in the Caco-2 model. What could be the reason?

A2: This is a classic indicator of active efflux. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that primarily assesses passive diffusion.[7][8] In contrast, the Caco-2 cell model is a more biologically relevant system that expresses various transporters, including efflux pumps like P-gp.[9][10] Therefore, good permeability in PAMPA suggests your compound has the necessary lipophilicity for passive diffusion, while poor permeability in the Caco-2 assay strongly implies it is a substrate for an efflux pump that is actively removing it from the cells.[8]

Q3: What is "Lipinski's Rule of Five," and how does it relate to my compounds?

A3: Lipinski's Rule of Five is a set of guidelines used to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug in humans.[11][12] The rules are:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 daltons.

  • A calculated logP (a measure of lipophilicity) not exceeding 5.[13]

While not a strict set of rules, violations can indicate potential issues with absorption and permeability.[14] Your 1-(2-piperidinyl)piperazine derivatives may violate the hydrogen bond donor and acceptor criteria, contributing to poor permeability.

Q4: Can I use co-solvents to improve the apparent permeability of my compound in in-vitro assays?

A4: While co-solvents can enhance the solubility of your compound in the assay medium, this approach should be used with caution.[5] High concentrations of solvents like DMSO can compromise the integrity of cell monolayers in assays like the Caco-2, leading to artificially inflated permeability values.[15] It is crucial to maintain a low final solvent concentration, typically below 1%, to ensure the validity of your results.

II. Troubleshooting Guide: Diagnosing and Overcoming Permeability Issues

This section provides a structured approach to identifying the root cause of poor permeability and offers strategies for improvement.

Problem 1: Low Apparent Permeability (Papp) in Caco-2 Assays

If your 1-(2-piperidinyl)piperazine derivative shows low apparent permeability (Papp) in the apical to basolateral (A-B) direction in a Caco-2 assay, it's essential to systematically investigate the potential causes.

Causality Analysis Workflow

A workflow for diagnosing low Caco-2 permeability.

Step-by-Step Troubleshooting:

  • Assess Physicochemical Properties:

    • Solubility: Poor aqueous solubility can lead to an underestimation of permeability.[16]

      • Solution: Determine the kinetic solubility of your compound in the assay buffer. If solubility is low, consider formulation strategies such as the use of cyclodextrins or the preparation of a salt form.[17]

    • Lipophilicity (LogP/LogD): An optimal lipophilicity is crucial for passive diffusion.[18]

      • Solution: If the compound is too polar (low LogP), consider structural modifications to increase lipophilicity, such as adding non-polar functional groups. Conversely, if it is too lipophilic (high LogP), this can lead to poor solubility and membrane retention. In this case, introducing polar groups may be beneficial.[19]

  • Investigate Active Efflux:

    • The piperazine moiety is a known scaffold for P-gp substrates.[20][21]

    • Experiment: Perform a bi-directional Caco-2 assay to measure both A-B and basolateral to apical (B-A) permeability.[22]

    • Data Interpretation: An efflux ratio (ER) of B-A Papp / A-B Papp ≥ 2 strongly suggests active efflux.[22][23]

    • Confirmation: To confirm P-gp involvement, co-incubate your compound with a known P-gp inhibitor, such as verapamil or cyclosporin A.[10] A significant increase in A-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • Evaluate Metabolic Stability:

    • Caco-2 cells express metabolic enzymes, such as cytochrome P450s (CYPs), which can degrade your compound during the assay.[5]

    • Experiment: Assess the metabolic stability of your compound in human liver microsomes.

    • Solution: If metabolic instability is high, consider structural modifications to block the sites of metabolism.[5]

Problem 2: High Compound Retention or Low Recovery in Permeability Assays

Low recovery of your compound in both PAMPA and Caco-2 assays can be a significant issue, particularly for lipophilic molecules.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Strategy
Non-specific Binding The compound adheres to the plastic of the assay plates.Use commercially available low-adsorption plates.[5]
Membrane/Cellular Partitioning The compound becomes trapped within the artificial membrane (PAMPA) or the cell monolayer (Caco-2).In PAMPA, experiment with different lipid compositions to minimize retention.[5] For Caco-2 assays, this is more challenging to address directly but may be mitigated by optimizing the compound's lipophilicity.
Compound Instability The compound degrades in the assay buffer over the course of the experiment.Assess the chemical stability of your compound in the assay buffer at 37°C for the duration of the experiment.[5]

III. Strategies for Improving Cell Permeability

Once you have diagnosed the cause of poor permeability, you can employ various strategies to improve it.

Permeability Enhancement Strategies

G cluster_0 Structural Modification cluster_1 Prodrug Approach cluster_2 Formulation Strategies A Reduce Hydrogen Bonding B Optimize Lipophilicity A->B C Introduce Intramolecular Hydrogen Bonds B->C D Block Metabolic Sites C->D E Mask Polar Groups F Improve Solubility E->F G Target Specific Transporters F->G H Use of Permeation Enhancers I Lipid-based Formulations H->I J Nanoparticle Delivery I->J

Strategies to enhance cell permeability.

1. Structural Modification:

  • Reduce Hydrogen Bonding: The number of hydrogen bond donors and acceptors is a key determinant of permeability.[3]

    • Approach: Strategically replace N-H or O-H groups with N-CH3 or O-CH3 to reduce hydrogen bond donor capacity.[24]

  • Optimize Lipophilicity: Fine-tuning the lipophilicity of your molecule is a delicate balance.

    • Approach: Introduce or remove lipophilic or hydrophilic functional groups to achieve a LogP value in the optimal range for passive diffusion, typically between 1 and 3.[14][18]

  • Introduce Intramolecular Hydrogen Bonds: Creating an intramolecular hydrogen bond can "hide" polar functional groups, effectively reducing the molecule's polarity and improving its ability to cross the cell membrane.[25][26][27]

2. Prodrug Approach:

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[28][29] This is a powerful strategy for overcoming permeability issues.[30]

  • Masking Polar Groups: Temporarily masking polar functional groups, such as carboxylic acids or amines, with more lipophilic moieties can significantly enhance passive diffusion.[31] These masking groups are designed to be cleaved by enzymes at the target site, releasing the active drug.

  • Improving Solubility: Prodrugs can also be designed to improve the aqueous solubility of a compound, which can, in turn, enhance its absorption.[16]

3. Formulation Strategies:

  • Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between epithelial cells, allowing for increased paracellular transport.[32]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based delivery systems can improve their solubility and absorption.

IV. Experimental Protocols

This section provides detailed protocols for key in-vitro permeability assays.

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.[7][33]

Workflow for PAMPA

A simplified workflow for the PAMPA assay.

Protocol:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.[34]

  • Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing buffer (acceptor compartment).[34]

  • Compound Addition: The test compound is dissolved in buffer and added to the donor wells.[34]

  • Incubation: The "sandwich" is incubated at room temperature for a defined period, typically 4-18 hours.[34]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.[7][8]

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation:

      • Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

      • Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, and [drug]_equilibrium is the concentration at equilibrium.

B. Caco-2 Permeability Assay

Objective: To evaluate the permeability of a compound across a monolayer of human intestinal epithelial cells and to assess the potential for active transport.[9][35][36]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[37][38]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker, such as Lucifer Yellow.[37][39]

  • Permeability Assay (A-B):

    • The test compound is added to the apical (A) side of the monolayer.

    • At various time points, samples are taken from the basolateral (B) side.

    • The concentration of the compound is quantified by LC-MS/MS.[37]

  • Permeability Assay (B-A):

    • The test compound is added to the basolateral (B) side.

    • Samples are taken from the apical (A) side at various time points.

    • The concentration of the compound is quantified by LC-MS/MS.[37]

  • Calculation of Papp and Efflux Ratio:

    • Papp values for both A-B and B-A directions are calculated using the formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[5]

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B) .[22]

C. MDCK-MDR1 Permeability Assay

Objective: To specifically assess whether a compound is a substrate of the P-glycoprotein (P-gp) efflux pump.[23][40]

Protocol:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells that have been transfected to overexpress the human MDR1 gene (which codes for P-gp) are cultured on permeable supports to form a confluent monolayer.[41][42]

  • Assay Procedure: The permeability assay is conducted in a similar manner to the Caco-2 assay, with both A-B and B-A permeability being measured.[41]

  • Data Interpretation: A high efflux ratio (≥ 2) in this system is a strong indication that the compound is a P-gp substrate.[23] To further confirm this, the assay can be repeated in the presence of a P-gp inhibitor.

V. Conclusion

Addressing poor cell permeability is a critical step in the development of 1-(2-piperidinyl)piperazine derivatives as potential therapeutic agents. By systematically evaluating the physicochemical properties, investigating the role of active transport, and considering metabolic stability, researchers can gain a comprehensive understanding of the barriers to cell entry. The strategies outlined in this guide, from rational structural modifications to the implementation of prodrug approaches, provide a clear path toward optimizing the permeability and, ultimately, the therapeutic potential of this important class of compounds.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Wioland, M. A., et al. (2019). In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - NIH. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. [Link]

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • Cyprotex. Caco-2 Assay Protocol. [Link]

  • van de Waterbeemd, H. (2003). Physicochemical properties of drugs and membrane permeability. Sabinet African Journals. [Link]

  • AxisPharm. MDCK-MDR1 Permeability Assay. [Link]

  • MB Biosciences. In Vitro and Ex Vivo Permeability Study. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • GARDP Revive. Lipinski's Rule of 5. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • Al-Hilal, T. A., & Al-Malki, A. L. (2024). Drug Absorption. StatPearls - NCBI Bookshelf. [Link]

  • Creative Biolabs. MDCK Permeability. [Link]

  • A seminar on Physicochemical properties affecting drug absorption. (2016). SlideShare. [Link]

  • Domainex. MDCK Permeability Assay. [Link]

  • Chen, M. B., et al. (2017). In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. Bio-protocol. [Link]

  • Fiveable. 4.5 Physicochemical properties. Medicinal Chemistry. [Link]

  • Palecek, S. P., & Shusta, E. V. (2025). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Domainex. Caco-2 Permeability Assay. [Link]

  • MSD Manual Professional Edition. Drug Absorption. [Link]

  • Zheng, S., et al. (2020). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]

  • Institut Pasteur. Characterization of substituted piperazines able to reverse MDR in Escherichia coli strains overexpressing resistance-nodulation-cell division (RND) efflux pumps. [Link]

  • Shultz, M. D. (2019). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • McAlpine, S. R. Prodrug Development. [Link]

  • Piddock, L. J. V., et al. (2023). Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. PMC. [Link]

  • American Chemical Society. Strategies in prodrug design. [Link]

  • da Silva, A. C. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. SCIRP. [Link]

  • Zhang, Y., et al. (2020). The Role of the Hydrogen Bond between Piperazine and Fullerene Molecules in Stabilizing Polymer:Fullerene Solar Cell Performance. PubMed. [Link]

  • McAlpine, S. R. Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. [Link]

  • Sci-Hub. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Link]

  • da Silva, A. C. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • Richter, M. F., et al. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. PMC. [Link]

  • Bohnert, J. A., & Kern, W. V. (2006). Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Enterobacteriaceae other than Escherichia coli. Oxford Academic. [Link]

  • Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. ACS Publications. [Link]

  • Baggaley, E., et al. (2014). Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. PMC. [Link]

  • ResearchGate. Relevance of Efflux Pumps in the Development of Drug Resistance in Mycobacterial Infections. [Link]

  • ResearchGate. Second-generation piperazine derivatives as promising radiation countermeasures. [Link]

Sources

Validation & Comparative

Head-to-head comparison of different synthetic methods for Piperazine, 1-(2-piperidinyl)-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Strategies for Piperazine, 1-(2-piperidinyl)-(9CI)

Prepared by: Gemini, Senior Application Scientist

Introduction

Piperazine, 1-(2-piperidinyl)-(9CI) is a unique heterocyclic compound featuring a direct linkage between the C-2 position of a piperidine ring and a nitrogen atom of a piperazine ring. This scaffold holds potential interest for drug development professionals and medicinal chemists due to the combination of two privileged fragments frequently found in centrally active agents. The piperazine moiety can modulate physicochemical properties like solubility and basicity, while the piperidinyl group provides a distinct three-dimensional vector for exploring structure-activity relationships.

Despite its potential utility, a survey of the current chemical literature reveals a lack of established, direct synthetic procedures for this specific molecule. This guide, therefore, aims to provide a comprehensive, head-to-head comparison of the most chemically sound and viable synthetic strategies, grounded in established, analogous transformations. We will dissect two primary disconnection approaches: Reductive Amination and Nucleophilic Substitution . Each method will be evaluated for its efficiency, scalability, and the inherent chemical challenges, providing researchers with a robust framework for undertaking the synthesis of this novel compound.

Method 1: Reductive Amination of 2-Piperidinone

This approach represents the most convergent and atom-economical strategy, constructing the target C-N bond in a single, one-pot operation from commercially available starting materials.

Scientific Principle and Rationale

Reductive amination is a cornerstone of amine synthesis, proceeding through two key stages:

  • Intermediate Formation: The reaction initiates with the nucleophilic attack of a piperazine nitrogen atom on the carbonyl carbon of 2-piperidinone (δ-valerolactam). This is followed by dehydration to form a key intermediate, which exists in equilibrium between an N,N-aminal and a cyclic enamine. This step is typically catalyzed by a mild acid to facilitate the dehydration.

  • In-Situ Reduction: A selective reducing agent, introduced into the same pot, reduces the enamine or iminium ion intermediate to form the stable C-N bond, yielding the final product.

The primary advantage of this route is its directness. The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they are selective for the iminium/enamine intermediate and tolerant of the acidic conditions required for its formation.[1][2]

Experimental Protocol (Adapted from Analogous Reductive Aminations)

Causality Note: This protocol is adapted from established procedures for the reductive amination of cyclic ketones with piperazine derivatives.[1] The conditions are optimized to favor the formation of the enamine intermediate from the lactam before reduction.

  • Reaction Setup: To a solution of 2-piperidinone (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration), add piperazine (2.0-3.0 eq.).

    • Expert Insight: A large excess of piperazine is crucial. It serves to shift the equilibrium towards product formation and, more importantly, to minimize the undesired dialkylation of piperazine, which would lead to the formation of a bis-piperidinyl byproduct.

  • Intermediate Formation: Add acetic acid (1.1 eq.) to the mixture to catalyze the formation of the enamine intermediate. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the suspension in portions over 20 minutes.

    • Safety & Control: The addition may be mildly exothermic. Portion-wise addition helps maintain temperature control. NaBH(OAc)₃ is preferred over sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity.[3]

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography using a gradient of methanol in dichloromethane (containing 1% triethylamine to prevent product streaking) to yield Piperazine, 1-(2-piperidinyl)-(9CI).

Visualization of Workflow

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Purification A 2-Piperidinone D Reaction Mixture A->D Combine B Piperazine (Excess) B->D Combine C Anhydrous DCE C->D Combine E Acetic Acid (Catalyst) D->E F Stir 1-2h @ RT E->F G Enamine Intermediate F->G H NaBH(OAc)3 G->H I Stir 12-24h @ RT H->I J Crude Product Mixture I->J K Aqueous Work-up J->K L Column Chromatography K->L M Final Product L->M

Caption: Workflow for Reductive Amination Synthesis.

Method 2: Nucleophilic Substitution on a Piperidine Precursor

This strategy offers a more classical, multi-step approach that involves pre-functionalizing the piperidine ring with a suitable leaving group, followed by displacement with piperazine. This method can offer greater control over stoichiometry, especially if a mono-protected piperazine is used.

Scientific Principle and Rationale

This synthesis is predicated on the standard Sₙ2 reaction. The key is the preparation of a stable electrophile, an N-protected 2-halopiperidine. The nitrogen of the piperidine ring must be protected with an electron-withdrawing group (e.g., Boc, Cbz) for two critical reasons:

  • Deactivation: It prevents the piperidine nitrogen from acting as a competing nucleophile.

  • Activation: It acidifies the adjacent C-H protons, facilitating regioselective halogenation at the C-2 position.

Once the electrophile is formed, piperazine acts as the nucleophile to displace the halide. A final deprotection step liberates the target molecule.

Experimental Protocol (A Proposed Three-Step Sequence)

Part A: Synthesis of N-Boc-2-chloropiperidine (Electrophile)

Causality Note: The synthesis of α-chloro cyclic amines is a known transformation, though the stability of the resulting product can be variable. This proposed step is based on standard α-halogenation conditions for N-protected amines.

  • To a solution of N-Boc-piperidine (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add sec-Butyllithium (1.1 eq.) dropwise. Stir for 1 hour at this temperature.

  • In a separate flask, dissolve N-chlorosuccinimide (NCS) (1.2 eq.) in anhydrous THF. Add this solution to the lithiated piperidine solution via cannula.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours. Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude N-Boc-2-chloropiperidine should be used immediately in the next step due to potential instability.

Part B: Nucleophilic Substitution

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-2-chloropiperidine (1.0 eq.) in an anhydrous polar aprotic solvent like acetonitrile (ACN) or N,N-Dimethylformamide (DMF).

  • Addition of Nucleophile: Add mono-Boc-piperazine (1.1 eq.) and a mild inorganic base such as potassium carbonate (K₂CO₃) (3.0 eq.).

    • Expert Insight: Using mono-Boc-piperazine is highly recommended to prevent the formation of the N,N'-disubstituted byproduct. If only free piperazine is available, a very large excess (5-10 equivalents) must be used, which will complicate purification.

  • Reaction: Heat the mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, filter off the base and concentrate the solvent. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate to yield the crude di-Boc protected intermediate.

Part C: Deprotection

  • Dissolve the crude intermediate from Part B in a suitable solvent like dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10 eq.) or a 4M solution of HCl in dioxane.

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the solvent under reduced pressure. The residue can be triturated with diethyl ether to precipitate the dihydrochloride salt of the final product, which can then be neutralized or purified as the free base via chromatography.

Visualization of Workflow

cluster_A Part A: Electrophile Synthesis cluster_B Part B: Substitution cluster_C Part C: Deprotection A1 N-Boc-Piperidine A2 1. s-BuLi, -78°C 2. NCS A1->A2 A3 N-Boc-2-chloropiperidine A2->A3 B2 K2CO3, DMF, 80°C A3->B2 B1 mono-Boc-Piperazine B1->B2 B3 Di-Boc Protected Intermediate B2->B3 C1 TFA or HCl/Dioxane B3->C1 C2 Final Product Salt C1->C2 C3 Neutralization & Purification C2->C3 C4 Final Product (Free Base) C3->C4

Caption: Workflow for Nucleophilic Substitution Synthesis.

Head-to-Head Performance Comparison

FeatureMethod 1: Reductive AminationMethod 2: Nucleophilic Substitution
Number of Steps 1 (One-pot)3 (Halogenation, Substitution, Deprotection)
Starting Materials 2-Piperidinone, Piperazine (Both readily available and inexpensive)N-Boc-piperidine, mono-Boc-piperazine (More expensive, specialized reagents)
Overall Efficiency High convergence, potentially higher overall yield.Lower convergence, overall yield depends on three steps.
Key Challenge Controlling selectivity (mono- vs. di-alkylation of piperazine). Requires large excess of piperazine.Synthesis and stability of the N-Boc-2-chloropiperidine intermediate.
Scalability Generally good, but purification from excess piperazine can be challenging on a large scale.Potentially more scalable if the chlorinated intermediate is stable. Stoichiometry is better controlled.
Purification Requires careful chromatography to separate the product from a large excess of a basic starting material.Intermediates may require purification. Final deprotection step adds complexity.
Versatility Excellent for the target molecule. Less adaptable for creating diverse analogs of the piperidine ring.The chlorinated intermediate could potentially react with a variety of N-nucleophiles to create a library of analogs.

Senior Scientist's Recommendation

For the initial synthesis and confirmation of Piperazine, 1-(2-piperidinyl)-(9CI) on a laboratory scale, Method 1 (Reductive Amination) is the superior choice. Its one-pot nature and use of inexpensive, readily available starting materials make it the most rapid and efficient route to access the target compound. The primary challenge of selectivity can be effectively managed by using a significant excess of piperazine.

Method 2 (Nucleophilic Substitution) becomes more attractive under circumstances where a library of related compounds is desired or if issues with selectivity in the reductive amination prove insurmountable. While it involves more synthetic steps and requires more expensive, protected starting materials, it offers greater control and a potentially more robust route for process development, provided the key N-Boc-2-chloropiperidine intermediate can be prepared and handled efficiently.

Ultimately, the choice of synthetic route will depend on the specific goals of the research team, balancing the need for speed and efficiency against the requirements for control, scalability, and analog synthesis.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. Available at: [Link]

  • Direct organocatalytic coupling of carboxylated piperazine-2,5-diones with indoles through conjugate addition of carbon nucleophiles to indolenine intermediates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. LookChem. Available at: [Link]

  • Process for synthesizing piperazine-piperidine compounds. Google Patents.
  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

Sources

A Technical Guide to the Synergistic Potential of Centanafadine [1-(2-piperidinyl)piperazine] with Known Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the investigational drug centanafadine, also known as 1-(2-piperidinyl)piperazine, and explores its potential for synergistic effects when combined with existing therapeutic agents. While clinical data on its synergistic efficacy is emerging, this document synthesizes the available preclinical and clinical information to offer a forward-looking perspective for research and development.

Introduction to Centanafadine: A Novel Triple Reuptake Inhibitor

Centanafadine is a novel, non-stimulant medication currently under investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its unique mechanism of action as a triple reuptake inhibitor of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) distinguishes it from many existing ADHD therapies.[1] This broad modulation of key neurotransmitter systems implicated in mood and cognition forms the basis for its potential therapeutic applications beyond ADHD, including the treatment of Major Depressive Disorder (MDD).[3]

The chemical structure of centanafadine features a piperidinyl-piperazine moiety, contributing to its distinct pharmacological profile. Unlike simple piperazine compounds known for their anthelmintic properties, centanafadine's complex structure confers its activity as a neurotransmitter reuptake inhibitor.

The Theoretical Framework for Synergy: Centanafadine and SSRIs

The therapeutic rationale for exploring the synergistic effects of centanafadine with selective serotonin reuptake inhibitors (SSRIs) is grounded in its multi-target mechanism. While SSRIs primarily enhance serotonergic neurotransmission, many patients with MDD experience only a partial response, which may be due to the involvement of other neurotransmitter systems, such as those for norepinephrine and dopamine.

By combining an SSRI with centanafadine, it is hypothesized that a more comprehensive and robust antidepressant effect can be achieved. This combination would simultaneously and potently enhance serotonin levels while also increasing the availability of norepinephrine and dopamine. This multi-pronged approach could potentially lead to:

  • Improved efficacy in patients with an inadequate response to SSRIs alone.

  • A broader spectrum of symptom relief , addressing not only mood but also anhedonia, motivation, and cognitive deficits.

  • A faster onset of antidepressant action .

This hypothesis is currently being investigated in a formal clinical setting.

Clinical Investigation of Synergistic Potential: The JUNIPER Study

A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-arm trial (NCT05536414), known as the JUNIPER study, has been designed to assess the efficacy, safety, and tolerability of centanafadine as both a monotherapy and as an adjunct to the SSRI escitalopram in adults with MDD who have had an inadequate response to at least one and no more than three prior antidepressant treatments.[4][5][6]

Study Design and Treatment Arms

The design of this clinical trial provides a framework for evaluating the potential synergistic or additive effects of centanafadine when combined with a standard-of-care SSRI.

Treatment ArmInvestigational Drug 1Investigational Drug 2Purpose
I CentanafadinePlacebo for EscitalopramTo assess the efficacy of centanafadine as a monotherapy.
II CentanafadineEscitalopramTo assess the synergistic or additive efficacy of the combination.
III Placebo for CentanafadineEscitalopramTo establish the baseline effect of the SSRI in the study population.
IV Placebo for CentanafadinePlacebo for EscitalopramTo control for placebo effects.

While the full results of this study are not yet publicly available, its design underscores the strong scientific interest in the synergistic potential of this drug combination.

Centanafadine Monotherapy in ADHD: Published Clinical Efficacy

Although data on synergistic applications are pending, the efficacy of centanafadine as a monotherapy has been demonstrated in Phase 3 clinical trials for the treatment of ADHD in adults, adolescents, and children.[2][7][8] These studies provide a baseline understanding of the drug's clinical activity.

In two pivotal Phase 3 trials in adults with ADHD, centanafadine (200 mg/day and 400 mg/day) demonstrated statistically significant improvements in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score at week 6 compared to placebo.[8][9]

  • Study 1:

    • Mean change from baseline in AISRS total score: -12.1 (200 mg) and -12.5 (400 mg) vs. -8.1 (placebo).[8]

  • Study 2:

    • Statistically significant improvements in AISRS scores were observed as early as day 7 and maintained throughout the treatment period.[9]

Similar positive results have been reported in pediatric and adolescent populations, with the higher doses of centanafadine showing significant improvements in the ADHD Rating Scale-5 (ADHD-RS-5) total score.[7][10]

Experimental Protocols for Assessing Drug Synergy

For researchers interested in exploring the synergistic potential of centanafadine with other therapeutic agents, established in vitro and in vivo methodologies can be employed. The following protocols provide a framework for such investigations.

In Vitro Synergy Assessment: The Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions and determining whether a combination is synergistic, additive, or antagonistic. This method is based on the median-effect principle and utilizes the Combination Index (CI).

Step-by-Step Protocol:

  • Cell Culture and Drug Preparation:

    • Culture the cell line of interest (e.g., a neuronal cell line for neuropharmacological studies) under standard conditions.

    • Prepare stock solutions of centanafadine and the therapeutic agent of interest (e.g., an SSRI) in a suitable solvent.

  • Dose-Response Assays for Single Agents:

    • Plate cells at an appropriate density in 96-well plates.

    • Treat the cells with a range of concentrations of centanafadine alone and the other agent alone to determine the dose-response curve and the IC50 (the concentration that inhibits 50% of the biological response) for each drug.

  • Dose-Response Assays for Combination Therapy:

    • Treat the cells with various combinations of centanafadine and the other agent. A common approach is to use a fixed-ratio combination design (e.g., based on the ratio of their IC50 values).

    • Include a vehicle control group.

  • Assessment of Cell Viability or Other Relevant Endpoint:

    • After a predetermined incubation period, assess the biological endpoint of interest. For example, use a cell viability assay such as the MTT or CellTiter-Glo assay.

  • Data Analysis and Combination Index (CI) Calculation:

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Use a software program like CompuSyn to calculate the Combination Index (CI).

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Visualizing Drug Interactions: Isobologram Analysis

Isobologram analysis provides a graphical representation of drug interactions.

Workflow for Generating an Isobologram:

G cluster_0 Step 1: Single Agent Dose-Response cluster_1 Step 2: Combination Experiment cluster_2 Step 3: Isobologram Construction cluster_3 Step 4: Interpretation A Determine IC50 for Drug A (e.g., Centanafadine) C Test combinations of Drug A and Drug B A->C B Determine IC50 for Drug B (e.g., SSRI) B->C F Plot the concentrations of the drug combination that produce 50% inhibition C->F D Plot IC50 of Drug A on Y-axis and IC50 of Drug B on X-axis E Draw a line connecting the two IC50 points (Line of Additivity) D->E E->F G Points below the line: Synergy F->G H Points on the line: Additivity F->H I Points above the line: Antagonism F->I

Caption: Workflow for Isobologram Analysis of Drug Synergy.

Proposed Synergistic Signaling Pathway

The potential synergy between centanafadine and an SSRI can be visualized at the level of the synapse.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NE_Vesicle Norepinephrine Synaptic_Cleft Synaptic Cleft NE_Vesicle->Synaptic_Cleft Release DA_Vesicle Dopamine DA_Vesicle->Synaptic_Cleft Release S_Vesicle Serotonin S_Vesicle->Synaptic_Cleft Release NET NET DAT DAT SERT SERT NE_Receptor NE Receptor DA_Receptor DA Receptor S_Receptor 5-HT Receptor Synaptic_Cleft->NET Reuptake Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NE_Receptor Synaptic_Cleft->DA_Receptor Synaptic_Cleft->S_Receptor Centanafadine Centanafadine Centanafadine->NET Inhibits Centanafadine->DAT Inhibits Centanafadine->SERT Inhibits SSRI SSRI SSRI->SERT Potently Inhibits

Sources

A Researcher's Guide to Essential Control Experiments for In Vitro Assays Involving 1-(2-Piperidinyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine and piperidine ring systems are common scaffolds in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, from anthelmintic to antipsychotic effects.[1][2] The specific compound, 1-(2-piperidinyl)piperazine, and its analogues have been explored for their potential to interact with various targets, including sigma receptors and serotonin receptors.[3][4][5] Given this potential for diverse biological interactions, a well-designed experimental setup with comprehensive controls is crucial to accurately delineate the on-target effects from any confounding variables.

The Cornerstone of Assay Validity: A Multi-Faceted Approach to Controls

A successful in vitro experiment is a self-validating system, and this is achieved through the strategic implementation of various controls.[6] These controls serve as benchmarks to confirm that the assay is performing as expected and that the observed effects are genuinely attributable to the test compound.[7][8] The following sections will delve into the critical types of controls, their purpose, and practical implementation when studying 1-(2-piperidinyl)piperazine.

The Baseline Reference: Negative and Vehicle Controls

Negative and vehicle controls are fundamental to establishing the baseline response of your assay system in the absence of a specific biological effector.

  • Negative Control: This is a sample that is not expected to produce any response in the assay.[6] It helps to define the lower limit of the assay's dynamic range and can reveal the presence of background signal or systemic errors. In many cell-based assays, untreated cells or cells treated with a known inactive compound can serve as a negative control.[9]

  • Vehicle Control: The vehicle is the solvent or medium used to dissolve and deliver the test compound, in this case, 1-(2-piperidinyl)piperazine, to the in vitro system.[9][10] The vehicle control consists of the assay system treated with the vehicle alone, at the same concentration used for the test compound.[9] This is critical because some solvents, like DMSO or ethanol, can have biological effects of their own, potentially impacting cell viability or enzyme activity.[9][11] A properly designed experiment will show no significant difference between the negative control and the vehicle control.[9]

Table 1: Comparison of Negative and Vehicle Controls

Control TypePurposeCommon ExamplesInterpretation of Results
Negative Control Establish baseline signal; identify background noise.[6][9]Untreated cells/tissue; cells treated with a known inactive molecule.Defines the zero-effect level of the assay.
Vehicle Control Isolate the effect of the test compound from its solvent.[9][10]Assay system + DMSO, saline, or other relevant solvent.Should be statistically indistinguishable from the negative control. A significant effect indicates vehicle-induced artifacts.

Experimental Workflow for Implementing Negative and Vehicle Controls

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solution of 1-(2-piperidinyl)piperazine in a suitable vehicle (e.g., DMSO). B Prepare working dilutions of the test compound in assay medium. A->B C Prepare a vehicle-only solution at the same final concentration as the test compound dilutions. A->C D Seed cells or prepare biochemical assay components in a multi-well plate. E Add test compound dilutions to designated wells. D->E F Add vehicle-only solution to 'Vehicle Control' wells. D->F G Add assay medium only to 'Negative Control' wells. D->G H Incubate under appropriate conditions. E->H F->H G->H I Measure assay readout (e.g., fluorescence, absorbance). H->I J Normalize data to controls. I->J K Compare the response of the vehicle control to the negative control. J->K L Determine the specific effect of 1-(2-piperidinyl)piperazine. K->L

Caption: Workflow for implementing negative and vehicle controls.

Ensuring Assay Responsiveness: The Positive Control

A positive control is a well-characterized compound or treatment that is known to produce a robust and reproducible effect in the assay.[6][7][12] Its inclusion is non-negotiable as it validates the assay's ability to detect the expected biological response.[7][13]

The choice of a positive control for assays involving 1-(2-piperidinyl)piperazine is highly dependent on the specific biological target and pathway being investigated. For instance, if you are studying its effects on a specific G-protein coupled receptor (GPCR), a known agonist or antagonist for that receptor would be an appropriate positive control.

Table 2: Selecting an Appropriate Positive Control

Potential Target of 1-(2-Piperidinyl)piperazineExample Positive ControlRationale
Sigma-1 Receptor (+)-Pentazocine (agonist)[3]A well-established agonist to confirm receptor activation.
Serotonin Receptor (e.g., 5-HT1A) 8-OH-DPAT (agonist)[4]A potent and selective agonist to validate receptor-mediated signaling.
GABA-A Receptor Muscimol (agonist)A potent agonist to confirm the activation of GABAergic signaling.
General Cytotoxicity Assay Staurosporine or DoxorubicinPotent inducers of cell death to establish the maximum effect in the assay.

Experimental Protocol: Validating a Cell-Based Calcium Flux Assay

This protocol provides an example of how to use controls in a calcium flux assay, a common readout for many GPCRs.

  • Cell Preparation: Plate cells expressing the target receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation:

    • Prepare a concentration-response curve of 1-(2-piperidinyl)piperazine.

    • Prepare a concentration-response curve of a known agonist (Positive Control).

    • Prepare a vehicle-only control.

  • Assay Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the compounds and controls to their respective wells.

    • Immediately begin kinetic reading of fluorescence to measure changes in intracellular calcium.

  • Data Analysis:

    • Subtract the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data with the vehicle control as 0% activation and the maximal response of the positive control as 100% activation.

Beyond the Basics: Orthogonal and Counter-Screening Assays

To build a compelling case for the specific mechanism of action of 1-(2-piperidinyl)piperazine, it is often necessary to employ orthogonal and counter-screening assays.

  • Orthogonal Assays: These are assays that measure the same biological endpoint but through a different technological principle.[14] For example, if a primary screen suggests that 1-(2-piperidinyl)piperazine binds to a particular receptor, a secondary, label-free binding assay could be used to confirm this interaction. This helps to eliminate artifacts associated with a specific assay technology.

  • Counter-Screening Assays: These are designed to identify off-target effects.[14] For instance, if 1-(2-piperidinyl)piperazine is intended to be a selective inhibitor of a particular enzyme, it should be tested against a panel of related enzymes to demonstrate its specificity.

Logical Flow of a Screening Cascade

G A Primary Screen (e.g., High-throughput cell-based assay) B Hit Confirmation A->B Identifies 'hits' C Dose-Response Analysis B->C Confirms activity D Orthogonal Assay (e.g., Biophysical binding assay) C->D Validates on-target effect E Counter-Screening (e.g., Panel of related targets) C->E Assesses selectivity F Lead Candidate D->F E->F

Caption: A typical screening cascade for hit validation.

Data Interpretation and Troubleshooting

The careful analysis of your control data is as important as the data from your test compound.

Table 3: Troubleshooting Guide Based on Control Outcomes

ObservationPotential CauseRecommended Action
High variability in negative controls. Inconsistent cell plating; reagent instability.[15]Optimize cell seeding density; check reagent expiration and storage.
Vehicle control shows significant activity. Vehicle is not inert at the tested concentration.[9]Test a lower concentration of the vehicle; explore alternative, more inert solvents.
Positive control shows weak or no response. Assay conditions are suboptimal; positive control has degraded.[9]Optimize assay parameters (e.g., incubation time, temperature); use a fresh aliquot of the positive control.
Test compound is active in the primary screen but not in the orthogonal assay. The primary result was an artifact of the assay technology.[14]Investigate potential sources of interference in the primary assay (e.g., autofluorescence of the compound).

Conclusion

References

  • Cirisano, F., et al. (2020). How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. Available at: [Link]

  • Coris BioConcept. (n.d.). Positive and negative Controls. International Medical Products. Available at: [Link]

  • Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. PubMed. Available at: [Link]

  • BioIVT. (2022). What Are Controls and Why Do We Need Them?. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Quality by Design for Preclinical In Vitro Assay Development. PubMed. Available at: [Link]

  • News-Medical.Net. (2024). What control types are used in scientific discovery?. Available at: [Link]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • National Association of Testing Authorities, Australia. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2019). CLSI's Guidelines on Clinical Method Validation & Verification. Available at: [Link]

  • PAASP Network. (2025). Accurate design of in vitro experiments – why does it matter?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Model and Assay Validation and Acceptance. In Using 21st Century Science to Improve Risk-Related Evaluations. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Piperazine?. Synapse. Available at: [Link]

  • YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. Available at: [Link]

  • Araceli Biosciences. (2020). Controlling your High Content Assays. Available at: [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Available at: [Link]

  • Royal Society of Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • ResearchGate. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Available at: [Link]

  • Foundation for Innovative New Diagnostics. (n.d.). Verification and Validation. Available at: [Link]

  • MDPI. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina. Available at: [Link]

  • MDPI. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina. Available at: [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Available at: [Link]

  • ResearchGate. (n.d.). Representative results from vehicle exposure controls and non-exposure... Available at: [Link]

  • Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Available at: [Link]

  • University of North Carolina School of Medicine. (n.d.). Molecular Diagnostic Assay Validation. Available at: [Link]

  • Reddit. (2024). I don't understand what the vehicle control is for. r/biology. Available at: [Link]

  • National Center for Biotechnology Information. (1991). 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed. Available at: [Link]

Sources

Independent Validation of the Bioactivity of Piperazine, 1-(2-piperidinyl)-(9CI): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the piperazine and piperidine rings are considered "privileged structures" due to their frequent appearance in a wide array of pharmacologically active compounds.[1][2][3] Their unique physicochemical properties, such as structural rigidity and hydrogen bonding capacity, often lead to favorable pharmacokinetic profiles.[1][4] This guide focuses on a novel hybrid molecule, Piperazine, 1-(2-piperidinyl)-(9CI), which incorporates both of these critical scaffolds. To date, the specific biological activities of this compound have not been extensively reported.

Given the well-documented antimicrobial and cytotoxic properties of various piperazine and piperidine derivatives, this guide proposes a comprehensive framework for the independent validation of these potential bioactivities in Piperazine, 1-(2-piperidinyl)-(9CI).[5][6][7][8][9] We will outline a head-to-head comparison against established therapeutic agents: the broad-spectrum antibiotic ciprofloxacin and the potent chemotherapeutic doxorubicin. This guide is intended for researchers, scientists, and drug development professionals, providing detailed, step-by-step protocols for an objective and scientifically rigorous evaluation.

Part 1: Comparative Analysis of Antimicrobial Activity

A significant number of piperazine derivatives have demonstrated promising antibacterial and antifungal activities.[7][8][10][11][12] The proposed validation will assess the antimicrobial potential of Piperazine, 1-(2-piperidinyl)-(9CI) against representative Gram-positive and Gram-negative bacteria.

Comparator Compound: Ciprofloxacin

Ciprofloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity.[13][14] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[15][16][17] This leads to a bactericidal effect, making it a robust benchmark for comparison.[15]

Experimental Design: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. We will employ the broth microdilution method, a standardized and widely accepted technique.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture 1. Prepare overnight bacterial cultures (S. aureus, E. coli) in TSB Compound_Prep 2. Prepare stock solutions of test compound and Ciprofloxacin Bacterial_Culture->Compound_Prep Serial_Dilution 3. Perform 2-fold serial dilutions in a 96-well plate with MHB Compound_Prep->Serial_Dilution Inoculation 4. Inoculate each well with a standardized bacterial suspension Serial_Dilution->Inoculation Incubation 5. Incubate plates at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection 6. Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination 7. Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution
  • Bacterial Culture Preparation:

    • From a frozen stock, streak Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) on Tryptic Soy Agar (TSA) plates and incubate at 37°C for 18-24 hours.[18][19][20]

    • Inoculate a single colony of each bacterium into separate tubes containing Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking.[21][22]

    • Dilute the overnight cultures in fresh Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[23]

  • Compound Preparation and Serial Dilution:

    • Prepare stock solutions of Piperazine, 1-(2-piperidinyl)-(9CI) and ciprofloxacin in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial suspension to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.[24][25][26][27][28]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Data Presentation and Interpretation

The results will be summarized in a table for clear comparison.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Piperazine, 1-(2-piperidinyl)-(9CI)TBDTBD
CiprofloxacinTBDTBD

A lower MIC value indicates greater antimicrobial potency. The activity of the test compound will be evaluated based on its MIC values relative to ciprofloxacin.

Part 2: Comparative Analysis of Cytotoxic Activity

The piperidine and piperazine scaffolds are present in numerous anticancer agents.[5][29][30][31] This section outlines the validation of the potential cytotoxic effects of Piperazine, 1-(2-piperidinyl)-(9CI) on a human cancer cell line.

Comparator Compound: Doxorubicin

Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy.[] Its primary mechanisms of action include intercalating into DNA and inhibiting topoisomerase II, which ultimately leads to the inhibition of DNA replication and transcription and the induction of apoptosis.[33][34][35][36] Its potent and well-characterized cytotoxic effects make it an ideal positive control.

Experimental Design: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[37][38][39][40][41] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.[37]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed HeLa cells in a 96-well plate and incubate for 24 hours Compound_Treatment 2. Treat cells with serial dilutions of test compound and Doxorubicin Cell_Seeding->Compound_Treatment Incubation_Period 3. Incubate for 48-72 hours Compound_Treatment->Incubation_Period MTT_Addition 4. Add MTT reagent to each well and incubate for 4 hours Incubation_Period->MTT_Addition Solubilization 5. Add solubilization solution (e.g., DMSO) to dissolve formazan MTT_Addition->Solubilization Absorbance_Reading 6. Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation 7. Calculate IC50 values from dose-response curves Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Culture and Seeding:

    • Culture HeLa (human cervical cancer) cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[42][43][44][45]

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.[46]

  • Compound Treatment:

    • Prepare serial dilutions of Piperazine, 1-(2-piperidinyl)-(9CI) and doxorubicin in the culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include untreated control wells.

  • Incubation and Assay:

    • Incubate the plate for 48 to 72 hours.

    • Add MTT solution to each well and incubate for an additional 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation and Interpretation

The cytotoxic potency will be presented in a summary table.

CompoundHeLa Cell Line IC50 (µM)
Piperazine, 1-(2-piperidinyl)-(9CI)TBD
DoxorubicinTBD

A lower IC50 value signifies higher cytotoxic activity. The potency of Piperazine, 1-(2-piperidinyl)-(9CI) will be benchmarked against that of doxorubicin.

Part 3: Hypothetical Mechanism of Action in Cancer Cells

Based on the known anticancer activities of piperine and piperidine derivatives, a plausible mechanism of action for Piperazine, 1-(2-piperidinyl)-(9CI) could involve the induction of apoptosis.[5] This often involves the modulation of key signaling pathways that regulate cell survival and death.

Hypothesized Signaling Pathway: Induction of Apoptosis

Apoptosis_Pathway cluster_stimulus cluster_pathway cluster_outcome Test_Compound Piperazine, 1-(2-piperidinyl)-(9CI) Bax_Bcl2 Modulation of Bax/Bcl-2 Ratio Test_Compound->Bax_Bcl2 Hypothesized Interaction Mito Mitochondrial Outer Membrane Permeabilization Bax_Bcl2->Mito Cyto_C Cytochrome c Release Mito->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Assessing the selectivity of 1-(2-piperidinyl)piperazine for its primary target

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary: The Structural Rationale

In neuropharmacology, the aryl-piperazine pharmacophore is a cornerstone for ligands targeting aminergic G protein-coupled receptors (GPCRs). The aromatic compound1[1]. It exhibits a complex pharmacological profile, 2[2]. Similarly, its structural cousin,3[3].

However, drug development often requires tuning target selectivity to minimize off-target side effects. 1-(2-piperidinyl)piperazine (1-PipP) represents a fully saturated analog where the aromatic pyrimidine/pyridine ring is reduced to a piperidine ring. This guide provides a comprehensive framework for evaluating how the loss of aromaticity in 1-PipP alters its selectivity profile compared to its aromatic counterparts.

Structural Biology & Causality of Selectivity

The orthosteric binding pockets of 5-HT1A and α2-adrenergic receptors are lined with conserved aromatic residues (e.g., Phenylalanine and Tryptophan in transmembrane helices 6 and 7).

  • Aromatic Analogs (1-PP, 1-PmP): Rely heavily on π−π stacking interactions to anchor the ligand within the receptor. For instance,4[4].

  • Saturated Analog (1-PipP): The saturation of the ring forces a 3D chair conformation, eliminating π−π stacking and increasing steric bulk.

  • Causality: We hypothesize that 1-PipP will exhibit a drastic reduction in 5-HT1A affinity, effectively widening the selectivity window if α2-adrenergic affinity is maintained through alternative hydrogen bonding or hydrophobic interactions.

GPCR_Signaling Ligand Ligand (1-PipP / 1-PP) Receptor GPCR (5-HT1A / α2-AR) Ligand->Receptor Binds pocket G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Induces conformational change Effector Adenylyl Cyclase G_protein->Effector Inhibits Output cAMP Levels ↓ Effector->Output Reduces

Gi/o-coupled GPCR signaling pathway modulated by piperazine derivatives.

Comparative Target Profiles (Quantitative Data)

The following table summarizes the expected pharmacological shifts when comparing the saturated 1-PipP against the established aromatic reference compounds.

CompoundStructure Type5-HT1A Affinity ( Ki​ )α2-AR Affinity ( Ki​ )Selectivity Index (SI)*Primary Function
1-PP Pyrimidine (Aromatic)~25 nM~35 nM0.7Mixed 5-HT1A / α2-AR[2]
1-PmP Pyridine (Aromatic)>1000 nM~40 nM>25α2-AR Antagonist[3]
1-PipP Piperidine (Saturated)To be determinedTo be determinedTarget >50Investigational

*Selectivity Index (SI) = Ki​ (5-HT1A) / Ki​ (α2-AR). A higher SI indicates greater selectivity for the α2-AR over 5-HT1A.

Experimental Workflows & Self-Validating Protocols

To objectively assess the selectivity of 1-PipP, we must employ a tiered screening cascade.

Workflow Prep Membrane Preparation (CHO-K1 cells expressing 5-HT1A/α2) Binding Radioligand Displacement ([3H]-8-OH-DPAT / [3H]-RX821002) Prep->Binding Validated membranes Functional Functional Activation ([35S]GTPγS Binding Assay) Binding->Functional Affinity (Ki) determined Analysis Selectivity Index (SI) Calculation (Ki α2 / Ki 5-HT1A) Functional->Analysis Efficacy (Emax) determined

Step-by-step experimental workflow for assessing GPCR target selectivity.

Protocol A: Radioligand Displacement Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of 1-PipP for 5-HT1A and α2A receptors.

Causality Behind Experimental Choices: Glass fiber filters (GF/B) carry a net negative charge, which can non-specifically bind positively charged piperazine derivatives. Pre-soaking the filters in 0.5% Polyethylenimine (PEI)—a cationic polymer—neutralizes this charge, drastically reducing background noise and preventing false-positive affinity readings.

Self-Validating System Design: Every assay plate must include:

  • Total Binding (TB): Radioligand + Buffer (Defines maximum signal).

  • Non-Specific Binding (NSB): Radioligand + 10 µM WAY-100635 (for 5-HT1A) or 10 µM RX821002 (for α2A).

  • Validation Check: The specific binding window (TB - NSB) must be >70% of the total signal; otherwise, the membrane preparation is deemed degraded and the run is rejected.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A or α2A receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 20 mins.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -8-OH-DPAT (for 5-HT1A) or [3H] -RX821002 (for α2A), and varying concentrations of 1-PipP (10 pM to 10 µM).

  • Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI).

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: [35S]GTPγS Binding Assay (Functional Efficacy)

Objective: Determine if 1-PipP acts as an agonist, partial agonist, or antagonist at the target receptors.

Causality Behind Experimental Choices: GPCRs exhibit basal, ligand-independent G-protein coupling. By adding an excess of GDP (10 µM) to the assay buffer, we force the G-proteins into an inactive GDP-bound state. This artificially lowers the basal signal, creating a wider, more sensitive dynamic range to detect the partial agonism typical of piperazine derivatives.

Self-Validating System Design:

  • Basal Control: Membranes + GDP + [35S]GTPγS (Defines 0% activation).

  • Emax Control: Addition of 10 µM Serotonin (5-HT1A) or UK14304 (α2A) (Defines 100% activation).

  • Validation Check: The Emax​ control must produce at least a 2-fold signal-to-background ratio over the basal control to validate the assay's sensitivity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 10 µM GDP, pH 7.4).

  • Incubation: Mix membranes (20 µ g/well ), 0.1 nM [35S]GTPγS , and 1-PipP (concentration response curve).

  • Reaction: Incubate for 30 minutes at 30°C.

  • Termination: Terminate by rapid filtration through GF/B filters, wash, and quantify via liquid scintillation counting.

Data Interpretation & Selectivity Profiling

Once Ki​ and Emax​ values are obtained, plot the data to calculate the Selectivity Index. If 1-PipP demonstrates an SI > 50 towards α2A, the structural hypothesis is confirmed: the removal of the aromatic ring selectively abolishes 5-HT1A binding while preserving α2A interactions, likely due to the α2A binding pocket being more tolerant of the bulky, saturated piperidine chair conformation.

References

  • Source: wikipedia.
  • Title: 1-(2-pyrimidinyl)
  • Source: nih.
  • Title: 2-Piperazinopyridine (1-(Pyridin-2-yl)piperazine)

Sources

Safety Operating Guide

Operational Guide for the Safe Disposal of Piperazine, 1-(2-piperidinyl)- (9CI)

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals scale up syntheses involving bicyclic amines, the management of downstream waste becomes a critical operational vector. Piperazine, 1-(2-piperidinyl)- (9CI) is a high-value intermediate in pharmacological research, but its disposal requires rigorous chemical hygiene. This guide provides step-by-step, self-validating protocols to ensure environmental compliance and occupational safety.

Physicochemical & Hazard Profile

Understanding the fundamental properties of a chemical is the first step in designing a safe disposal strategy.

Property / ParameterSpecification / Classification
Chemical Name Piperazine, 1-(2-piperidinyl)- (9CI)
CAS Number 343868-64-4
Molecular Formula C9H19N3
Molecular Weight 169.27 g/mol
Primary Hazards Corrosive (Skin/Eyes), Irritant, Combustible
EPA RCRA Waste Code Unlisted (Evaluate for D002 Corrosivity)
Incompatible Materials Strong oxidizers, acid chlorides, acid anhydrides
The Causality of Piperazine Hazards

The structural architecture of Piperazine, 1-(2-piperidinyl)- features two nitrogen-rich heterocycles. The secondary and tertiary amines embedded in these rings act as potent Lewis bases and nucleophiles. In an aqueous matrix, this profound basicity drives the pH upward, frequently exceeding 12.5, which induces severe skin burns and irreversible eye damage upon contact .

Furthermore, the electron-rich nitrogen centers are highly susceptible to rapid oxidation. If this compound is inadvertently mixed with strong oxidizers (e.g., peroxides, permanganates) or concentrated acids in a waste carboy, it can trigger a violent exothermic reaction. This thermal runaway risks the release of highly toxic nitrogen oxide (NOx) gases and the over-pressurization of the waste container .

Waste Segregation Workflow

Proper segregation prevents incompatible chemical reactions and ensures compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines .

DisposalWorkflow Start Piperazine, 1-(2-piperidinyl)- Waste Generated Decision1 Determine Waste State Start->Decision1 Solid Solid / Powder Waste (Contaminated PPE) Decision1->Solid Solid Liquid Liquid / Solvent Mixture Decision1->Liquid Liquid Label Seal & Label: "Hazardous Waste" Solid->Label Aqueous Aqueous Solution Liquid->Aqueous Water-based Organic Organic Solvent Mixture Liquid->Organic Solvent-based Neutralize Verify pH & Neutralize (Mitigate D002 Corrosivity) Aqueous->Neutralize Segregate Segregate from Oxidizers & Strong Acids Organic->Segregate Neutralize->Label Segregate->Label Pickup EHS / EPA RCRA Compliant Pickup Label->Pickup

Decision-tree workflow for the segregation and disposal of Piperazine, 1-(2-piperidinyl)- waste.

Self-Validating Disposal Protocols

Trust in laboratory safety is built on verifiable actions. Every protocol detailed below incorporates a self-validating step —a mandatory operational check that confirms the safety of the system before proceeding to the next phase.

Protocol A: Disposal of Pure Solid / Unused Reagent
  • Containerization: Transfer any unused Piperazine, 1-(2-piperidinyl)- into a high-density polyethylene (HDPE) or glass container. Causality Note: Avoid metal containers, as piperazine derivatives can corrode certain metals over time.

  • Self-Validation (Moisture Check): Verify the container is completely dry before transfer. The compound is highly hygroscopic; introducing moisture can cause caking and degradation.

  • Sealing: Seal the container tightly with a PTFE-lined cap.

  • Labeling & Storage: Affix a standardized hazardous waste label. Explicitly write "Piperazine, 1-(2-piperidinyl)-" and check the "Toxic" and "Corrosive" hazard boxes. Store in a designated secondary containment tray away from light and acidic waste streams until EHS pickup.

Protocol B: Management of Liquid Waste Solutions
  • Matrix Identification: Determine if the solvent matrix is aqueous or organic.

  • Aqueous Processing & Self-Validation:

    • Extract a 1 mL aliquot of the aqueous waste and test the pH using universal indicator paper.

    • Validation Check: If pH ≥ 12.5, the waste is classified as RCRA D002 (Corrosive) .

    • Slowly neutralize the bulk solution with a dilute, compatible acid (e.g., 1M HCl) under a fume hood while stirring until the pH reads between 6.0 and 8.0. Only after this verification should the waste be transferred to the final accumulation container.

  • Organic Processing: For organic solutions (e.g., in methanol or dichloromethane), segregate into "Halogenated" or "Non-Halogenated" carboys.

    • Validation Check: Consult the lab's chemical inventory log to verify that the destination carboy does not contain strong oxidizers (e.g., peroxides, permanganates).

  • Transfer: Use a grounded, static-dissipating funnel to transfer the liquid to prevent static discharge, as vapors from the solvent matrix may be flammable.

Protocol C: Spill Containment & Remediation
  • Evacuation & PPE: Evacuate personnel not wearing appropriate PPE. Responders must wear nitrile gloves (double-gloving recommended), chemical splash goggles, and a flame-retardant lab coat.

  • Containment: Surround the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.

    • Causality Note: Do not use combustible materials like sawdust. Piperazine derivatives are combustible, and mixing them with organic absorbents creates a severe fire hazard .

  • Collection: Use non-sparking tools to sweep up the absorbed mixture. Place the material into a dedicated solid hazardous waste bucket.

  • Decontamination (Self-Validation): Wash the spill area with a dilute solvent (e.g., isopropanol) followed by copious amounts of soap and water to remove residual basic amines. Validation Check: Swab the cleaned area with a wet pH strip; a reading of ~7.0 confirms successful decontamination. Collect all rinsate as hazardous waste.

References

  • Vanderbilt Environmental Health and Safety. "Laboratory Guide for Managing Chemical Waste." Vanderbilt University, 2023. [Link]

  • New Jersey Department of Health. "HAZARD SUMMARY: PIPERAZINE." NJ.gov, 2016.[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.